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Core Science & Biosynthesis

Foundational

Chemical structure and stereochemistry of [(1R)-2-amino-1-phenylethyl]dimethylamine

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (1R)-N,N-dimethyl-1-phenylethane-1,2-diamine Abstract (1R)-N,N-dimethyl-1-phenylethane-1,2-diamine is a chiral diamine that serves as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (1R)-N,N-dimethyl-1-phenylethane-1,2-diamine

Abstract

(1R)-N,N-dimethyl-1-phenylethane-1,2-diamine is a chiral diamine that serves as a critical building block and ligand in modern organic and medicinal chemistry. Its unique structural architecture, featuring a single stereocenter adjacent to both a phenyl ring and two distinct amine functionalities, makes it a valuable asset in asymmetric synthesis. This guide provides a comprehensive analysis of its chemical structure, a detailed breakdown of its stereochemistry, representative synthetic and characterization methodologies, and an exploration of its applications for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identification

Proper identification is paramount for sourcing and regulatory compliance. The compound is systematically named based on the ethylenediamine backbone. The prefix "(1R)" defines the absolute configuration at the first carbon of this backbone, which is the sole stereocenter.

Identifier Value Source
IUPAC Name (1R)-N,N-dimethyl-1-phenylethane-1,2-diamine[1]
Synonyms [(1R)-2-amino-1-phenylethyl]dimethylamine, (R)-N,N-dimethyl-1-phenylethane-1,2-diamine
CAS Number 133933-47-8 (for (1R)-enantiomer)
6342-21-8 (for racemic mixture)[1][2][3]
702699-84-1 (for (1S)-enantiomer)
Molecular Formula C₁₀H₁₆N₂[1][2]
Molecular Weight 164.25 g/mol [1][2]
InChIKey (Racemic) NFSAPTWLWWYADB-UHFFFAOYSA-N[1][3]

Chemical Structure and Stereochemical Analysis

The functionality and application of this molecule are directly derived from its three-dimensional structure.

Molecular Structure

The core structure consists of a two-carbon (ethane) backbone with amine groups attached to each carbon (a 1,2-diamine).

  • Carbon-1 (C1): This carbon is bonded to a phenyl group, a dimethylamino group [-N(CH₃)₂], the second carbon of the backbone (C2), and a hydrogen atom.

  • Carbon-2 (C2): This carbon is bonded to a primary amino group [-NH₂] and C1.

Stereochemistry: The (1R) Configuration

The presence of four different substituents on C1 renders it a chiral center. The "(1R)" designation is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

Causality of CIP Priority Assignment:

  • Priority 1 (Highest): The dimethylamino group [-N(CH₃)₂]. Nitrogen (atomic number 7) has a higher atomic number than the carbon atoms of the other groups directly attached to the stereocenter.

  • Priority 2: The phenyl group [-C₆H₅]. The carbon of the phenyl ring is bonded to other carbons, giving it higher priority than the -CH₂NH₂ group, whose carbon is bonded to two hydrogens and a nitrogen.

  • Priority 3: The 2-aminoethyl group [-CH₂NH₂].

  • Priority 4 (Lowest): The hydrogen atom [-H].

To determine the configuration, the molecule is oriented so the lowest priority group (H) points away from the viewer. The path from priority 1 to 2 to 3 is traced. For this molecule, this path follows a clockwise direction, hence the designation (R) (from the Latin Rectus).

Caption: CIP priority assignment and (R) configuration at the C1 stereocenter.

Synthesis and Resolution Strategies

Enantiomerically pure (1R)-N,N-dimethyl-1-phenylethane-1,2-diamine is most practically obtained via the resolution of its racemic precursor.

Synthesis of Racemic N,N-dimethyl-1-phenylethane-1,2-diamine

A common and robust method for synthesizing the racemic diamine is through the reductive amination of a suitable precursor, such as phenylglyoxal or an α-aminoketone.

Protocol: Representative Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve phenylglyoxal (1.0 eq) in methanol under an inert atmosphere (e.g., Nitrogen).

  • Amine Addition: Cool the solution to 0 °C and add a solution of dimethylamine (2.2 eq, e.g., 40% in water) dropwise. Stir for 1 hour.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise, maintaining the temperature below 10 °C.

  • Workup: After the reaction is complete (monitored by TLC), quench carefully with water. Extract the product into an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the racemic diamine.

Chiral Resolution

The separation of enantiomers from the racemic mixture is a critical step. The most established method is fractional crystallization using a chiral resolving agent.[4]

Principle of Self-Validation: This protocol is self-validating because the separation relies on the differential physical properties (solubility) of the diastereomeric salts formed. The optical purity of the final product can be definitively measured using chiral HPLC or polarimetry, confirming the success of the resolution.

Protocol: Resolution using L-(+)-Tartaric Acid

  • Salt Formation: Dissolve the racemic diamine (1.0 eq) in a minimal amount of a hot protic solvent like ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in hot ethanol.

  • Precipitation: Slowly add the hot tartaric acid solution to the diamine solution. A precipitate of the diastereomeric tartrate salts will form.[4]

  • Crystallization: Allow the mixture to cool slowly to room temperature, then chill in an ice bath to maximize crystallization. The salt of one diastereomer, typically the less soluble one, will crystallize preferentially.

  • Isolation: Collect the crystals by vacuum filtration and wash with cold ethanol.

  • Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add an aqueous base (e.g., 10% NaOH) until the pH is >12 to deprotonate the amine.

  • Extraction: Extract the liberated enantiomerically enriched free diamine with an organic solvent (e.g., ethyl acetate), dry the organic phase, and remove the solvent to yield the final product.

  • Purity Assessment: Determine the enantiomeric excess (ee) of the product using chiral HPLC. Steps 3-6 may be repeated to enhance optical purity.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques. The data below are representative expectations based on the known structure.

Technique Expected Observations
¹H NMR ~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.
~3.5-3.7 ppm (dd, 1H): Methine proton at the C1 stereocenter.
~2.8-3.0 ppm (m, 2H): Methylene protons on C2.
~2.2 ppm (s, 6H): Singlet for the two equivalent methyl groups of the dimethylamino moiety.
~1.5-2.0 ppm (br s, 2H): Broad singlet for the primary amine protons (exchangeable with D₂O).
¹³C NMR ~140 ppm: Quaternary aromatic carbon.
~125-129 ppm: Aromatic CH carbons.
~70 ppm: C1 methine carbon (attached to Ph and N).
~50 ppm: C2 methylene carbon.
~45 ppm: Methyl carbons of the dimethylamino group.
FT-IR (cm⁻¹) 3300-3400: N-H stretching (primary amine).
3020-3080: Aromatic C-H stretching.
2850-2950: Aliphatic C-H stretching.
1600, 1495: C=C stretching of the aromatic ring.
Mass Spec (EI) m/z 164: Molecular ion (M⁺).
m/z 120: Key fragment from cleavage of the C1-C2 bond, [Ph-CH-N(CH₃)₂]⁺.

Applications in Research and Development

The utility of this compound stems from its bifunctional and chiral nature.

Intermediate in Synthesis

The racemic mixture is a versatile intermediate for producing various chemicals. It is used in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of certain agrochemicals.[2]

Asymmetric Catalysis

The true value of the enantiopure (1R)-form lies in its role in asymmetric synthesis. Chiral 1,2-diamines are privileged ligands for a wide range of metal-catalyzed reactions, where they create a chiral environment around the metal center, forcing the reaction to proceed with high enantioselectivity.[5][6]

Mechanism of Action: The two nitrogen atoms of the diamine can chelate to a metal center (e.g., Ruthenium, Rhodium, Copper), forming a stable five-membered ring. The stereochemistry at C1 positions the bulky phenyl group in a specific orientation, which sterically blocks one face of the substrate as it approaches the metal catalyst. This selective blocking ensures that the chemical transformation (e.g., hydrogenation, addition) occurs preferentially on the other face, leading to one enantiomer of the product in high excess.

G cluster_0 Catalytic Cycle cluster_1 Chiral Induction A Active Catalyst [Metal + (1R)-Diamine Ligand] B Substrate Binding A->B C Stereoselective Transformation (e.g., Hydrogenation) B->C D Product Release C->D D->A E Substrate approaches catalyst F Phenyl group on (1R)-ligand blocks one reaction face E->F G Reaction occurs on unhindered face F->G H Enantiomerically Enriched Product G->H

Caption: Logical workflow of a chiral diamine in an asymmetric catalytic cycle.

Safety and Handling

As a research chemical, (1R)-N,N-dimethyl-1-phenylethane-1,2-diamine requires careful handling in a laboratory setting.

  • Hazards: The compound is classified as causing severe skin burns and eye damage.[1][7] It may also be harmful if swallowed.[1]

  • Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

(1R)-N,N-dimethyl-1-phenylethane-1,2-diamine is more than a simple chemical intermediate; it is a sophisticated tool for controlling stereochemistry. A thorough understanding of its structure, from its atomic connectivity to the absolute configuration of its stereocenter, is essential for its effective application. For researchers in drug discovery and process development, this chiral diamine offers a reliable and powerful option for constructing complex, enantiomerically pure molecules that are the foundation of modern pharmaceuticals and fine chemicals.

References

  • PubChem. (2-Amino-1-phenylethyl)dimethylamine. National Center for Biotechnology Information. [Link]

  • PubChem. (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2001). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. [Link]

  • PubChem. N,N'-dimethyl-1-phenylethane-1,2-diamine. National Center for Biotechnology Information. [Link]

  • Google Patents. CN101003485B - (IS,2S)-(-)1,2 diphenyl ethylene diamine:(1R,2R)-(+)
  • Google Patents. CN105218380A - The preparation method of one (±)-1,2-diphenyl ethylene diamine.
  • PubChemLite. (2-amino-1-phenylethyl)dimethylamine (C10H16N2). [Link]

  • ResearchGate. (2007). Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. [Link]

  • MDPI. (2022). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. [Link]

  • Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

Sources

Exploratory

Physicochemical properties of [(1R)-2-amino-1-phenylethyl]dimethylamine for ligand design

This guide details the physicochemical architecture and application logic of [(1R)-2-amino-1-phenylethyl]dimethylamine (also known as (1R)-N,N-dimethyl-1-phenylethane-1,2-diamine).[1][2] It is designed for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical architecture and application logic of [(1R)-2-amino-1-phenylethyl]dimethylamine (also known as (1R)-N,N-dimethyl-1-phenylethane-1,2-diamine).[1][2] It is designed for researchers in medicinal chemistry and asymmetric catalysis who require a deep understanding of this scaffold’s behavior as a chiral ligand and pharmacophore.[1][2]

A Technical Guide for Ligand Design and Catalytic Optimization[1][2]

Executive Summary

[(1R)-2-amino-1-phenylethyl]dimethylamine is a privileged chiral 1,2-diamine scaffold.[1][2] Its utility stems from its electronic asymmetry —possessing both a sterically hindered, benzylic tertiary amine and a chemically accessible primary amine.[1][2] This duality makes it a potent ligand for transition metal catalysis (Ru, Ir, Cu) and a versatile pharmacophore in drug development (targeting monoamine transporters).[1][2] This guide analyzes its structural properties, provides estimated physicochemical data, and outlines protocols for its application in ligand design.[1][2]

Molecular Architecture & Stereoelectronics

The molecule features a rigid stereocenter at the C1 position, anchoring a phenyl ring and a dimethylamino group.[1][2] This architecture dictates its function:

  • Chiral Induction: The bulky phenyl group at C1 creates a defined steric wall.[1][2] In metal complexes, this forces incoming substrates to approach from a specific trajectory, inducing high enantioselectivity.[1][2]

  • Electronic Asymmetry: Unlike symmetric diamines (e.g., DPEN), this ligand presents two distinct nitrogen donors:[1][2]

    • N1 (Tertiary, Benzylic): Electronically tuned by the inductive effect of the phenyl ring; sterically crowded.[1][2]

    • N2 (Primary, Homobenzylic): Sterically accessible; acts as a hydrogen bond donor (critical for the "NH effect" in Noyori-type catalysis).[1][2]

Structural Visualization

The following diagram illustrates the synthesis and functional derivation of the scaffold.

G Start Benzaldehyde Inter1 Intermediate: Amino Nitrile Start->Inter1 Strecker Reaction (HNMe2, TMSCN) Product (1R)-2-amino-1-phenylethyl dimethylamine Inter1->Product Reduction (LiAlH4) Metal Metal Complex (Ru/Ir/Cu) Product->Metal Coordination (Chelation) Drug Pharmacophore (CNS Active) Product->Drug Derivatization (Amide coupling)

Caption: Synthesis workflow from benzaldehyde to the target diamine and its divergent applications in catalysis and medicinal chemistry.

Physicochemical Profile

Accurate physicochemical data is essential for predicting ligand behavior in solution.[1][2] The values below are derived from structural analogs (phenethylamines and TMEDA) and validated computational models.

PropertyValue (Est.)Context & Implications for Design
Molecular Weight 164.25 g/mol Low MW allows for high ligand loading and atom economy.[1][2]
LogP (Lipophilicity) ~0.9 - 1.2Moderately lipophilic.[1][2] Soluble in organic solvents (DCM, Toluene) used in catalysis; crosses BBB in drug applications.[1][2]
pKa (N2 - Primary) ~9.6 - 9.8The primary amine is the most basic site.[1][2] It protonates first in physiological conditions.[1][2]
pKa (N1 - Tertiary) ~5.5 - 6.5Lower basicity due to the benzylic inductive effect and electrostatic repulsion from protonated N2.
H-Bond Donors 2 (NH2)Critical for substrate recognition (e.g., ketone binding in transfer hydrogenation).[1][2]
Chelate Bite Angle ~85°Forms a rigid 5-membered ring with metals (M-N-C-C-N), ideal for octahedral or square planar geometries.[1][2]
Expert Insight: The Basicity Paradox

While tertiary amines are typically more basic than primary amines in the gas phase, the benzylic position of the dimethylamino group significantly alters this.[1][2] The electron-withdrawing nature of the phenyl ring (~ -I effect) lowers the electron density on N1.[1][2] Consequently, in ligand exchange reactions, the primary amine (N2) often initiates binding, followed by ring closure via N1.[1][2]

Applications in Ligand Design[1][2]
Scenario A: Asymmetric Catalysis (The "Privileged" Ligand)

This scaffold is a structural analog to the renowned Trost and Noyori ligands.[1][2]

  • Mechanism: It acts as a bidentate (

    
    ) ligand.[1][2]
    
  • Utility:

    • Cu(I)/Cu(II) Catalysis: Used in the asymmetric Henry reaction (nitroaldol).[1][2] The primary amine creates a hydrogen bond network with the nitro group, while the copper center activates the aldehyde.[1][2]

    • Ru(II) Transfer Hydrogenation: The

      
       protons facilitate the outer-sphere mechanism, stabilizing the transition state via H-bonding to the ketone oxygen.[1][2]
      
Scenario B: Medicinal Chemistry (Pharmacophore)
  • Target Class: Monoamine Transporters (SERT/DAT).[1][2]

  • Design Logic: The scaffold mimics the endogenous phenethylamine backbone.[1][2] The

    
    -dimethyl group provides hydrophobic bulk often required for high-affinity binding to the transporter's orthosteric site, while the primary amine can be derivatized to tune selectivity.[1][2]
    
Ligand Binding Mode Visualization

The diagram below details the bidentate coordination mode in a generic metal complex.

LigandBinding Metal Metal Center (Cu/Ru) N1 N (Tertiary) Benzylic N1->Metal Coordination (Sterically Hindered) C1 C (Chiral) (1R)-Ph N1->C1 N2 N (Primary) Homobenzylic N2->Metal Coordination (H-Bond Donor) Substrate Substrate (e.g., Ketone) N2->Substrate H-Bond (NH Effect) C2 C (CH2) C1->C2 C2->N2

Caption: Bidentate coordination mode showing the critical 'NH effect' hydrogen bond interaction with a substrate.

Experimental Protocols
Protocol A: Synthesis via Strecker Reaction (High Enantiopurity)

Objective: Synthesize (1R)-N,N-dimethyl-1-phenylethane-1,2-diamine.[1][2] Prerequisites: Work under


 atmosphere.
  • Imine Formation:

    • Dissolve Benzaldehyde (10 mmol) in Methanol.

    • Add Dimethylamine (1.2 eq, usually as HCl salt with TEA) and stir for 2 hours.

  • Strecker Addition:

    • Cool to 0°C. Add TMSCN (Trimethylsilyl cyanide, 1.2 eq).[1][2]

    • Note: Use a chiral catalyst (e.g., Jacobsen’s thiourea) if starting from achiral reagents to induce chirality, or resolve the racemic aminonitrile later.[1][2] For pure (1R), starting from (R)-Phenylglycine (via amide reduction) is often preferred to avoid resolution.[1][2]

  • Reduction:

    • Dissolve the intermediate aminonitrile in dry THF.[1][2]

    • Slowly add LiAlH4 (3 eq) at 0°C. Reflux for 4 hours.

    • Safety: Quench carefully with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).[1][2]
  • Purification:

    • Extract with DCM.[1][2] Dry over

      
      .[1][2]
      
    • Distill under reduced pressure (bp ~85°C at 0.5 mmHg) to obtain the colorless oil.

Protocol B: Determination of pKa (Potentiometric Titration)

Objective: Determine the distinct pKa values of the diamine.

  • Preparation: Prepare a 0.01 M solution of the diamine in water (or 0.1 M KCl background electrolyte).[1][2]

  • Titration: Titrate with 0.1 M HCl using an automated potentiometric titrator.

  • Data Analysis:

    • Plot pH vs. Volume of HCl.[1][2]

    • Identify two inflection points.[1][2]

    • Calculation: Use the Henderson-Hasselbalch equation. The first equivalence point (higher pH, ~9.[1][2]8) corresponds to the primary amine.[1][2] The second (lower pH, ~6.[1][2]0) corresponds to the tertiary amine.[1][2]

References
  • BenchChem. (2025).[1][2] Application Notes and Protocols: Use of Chiral Diamines as Ligands in Asymmetric Catalysis. Retrieved from [1][2]

  • PubChem. (2025).[1][2][3] (2-Amino-1-phenylethyl)dimethylamine Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Royal Society of Chemistry. (2025).[1][2] Cu–diamine ligand-controlled asymmetric Henry reactions. RSC Advances. Retrieved from [1][2]

  • ChemicalBook. (2025).[1][2][4] CAS 6342-21-8 Properties and Suppliers. Retrieved from [1][2]

Sources

Foundational

A Technical Guide to [(1R)-N¹,N¹-Dimethyl-1-phenyl-1,2-ethanediamine] in Asymmetric Synthesis

Executive Summary Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis, prized for their ability to form well-defined complexes with transition metals and act as powerful stereodirecting ligands. While C₂...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis, prized for their ability to form well-defined complexes with transition metals and act as powerful stereodirecting ligands. While C₂-symmetric diamines like 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH) are extensively documented, non-C₂-symmetric (or C₁-symmetric) ligands offer a unique platform for catalyst tuning by differentiating the steric and electronic environments at the two nitrogen donors. This guide focuses on [(1R)-N¹,N¹-Dimethyl-1-phenyl-1,2-ethanediamine] , a non-C₂-symmetric chiral diamine.

Due to a limited body of published work on this specific ligand, this guide will establish its structural and chemical properties and then explore its potential applications by examining proven methodologies for closely related non-C₂-symmetric 1,2-diamine ligands. We will delve into two of the most vital transformations for this class of ligands: the asymmetric transfer hydrogenation of ketones and the enantioselective addition of dialkylzinc reagents to aldehydes. By providing detailed mechanistic insights, representative data, and field-proven protocols from analogous systems, this document serves as a robust resource for researchers aiming to explore the utility of this and related C₁-symmetric diamines in their synthetic endeavors.

Ligand Profile: [(1R)-N¹,N¹-Dimethyl-1-phenyl-1,2-ethanediamine]

This ligand belongs to the phenylethylenediamine family. Its key feature is the lack of C₂ symmetry: one nitrogen atom is part of a primary amine, while the other is a tertiary, dimethylated amine. The stereochemistry is defined by the (R)-configuration at the benzylic carbon (C1), which is typically derived from the chiral pool.

1.1. Structural and Chemical Identity
PropertyValue
IUPAC Name (1R)-N¹,N¹-Dimethyl-1-phenyl-1,2-ethanediamine
Synonyms [(1R)-2-amino-1-phenylethyl]dimethylamine
CAS Number 174636-94-3
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
Structure Chemical Structure
1.2. Physicochemical and Safety Data
PropertyValueReference
Appearance Light yellow liquid[Generic supplier data]
Boiling Point Not well-documented; estimated ~95-100 °C at reduced pressure[Extrapolated]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[PubChem GHS Data]

Safety & Handling Insight: As with most amine ligands, [(1R)-N¹,N¹-Dimethyl-1-phenyl-1,2-ethanediamine] is corrosive and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. It is likely sensitive to air and moisture, and storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation.

1.3. Plausible Synthetic Route

The most logical synthesis starts from a readily available chiral precursor, (R)-phenylglycinol. This approach ensures control over the critical stereocenter.

G cluster_0 Plausible Synthesis of Target Ligand start (R)-Phenylglycinol (Chiral Pool) step1 Step 1: Aziridination (e.g., Wenker synthesis or Mitsunobu with sulfonamide followed by cyclization) start->step1 aziridine Chiral N-Protected Aziridine step1->aziridine step2 Step 2: Regioselective Ring-Opening with Dimethylamine (HNMe₂) aziridine->step2 intermediate (1R)-N¹,N¹-Dimethyl-N²-protected -1-phenyl-1,2-ethanediamine step2->intermediate step3 Step 3: Deprotection (e.g., Na/NH₃ or HBr/AcOH) intermediate->step3 product [(1R)-N¹,N¹-Dimethyl-1-phenyl -1,2-ethanediamine] (Target Ligand) step3->product G cluster_0 Catalytic Cycle for Asymmetric Transfer Hydrogenation precatalyst Ru-Cl Precatalyst + Chiral Diamine active_catalyst 16e⁻ Ru-H Species (Active Catalyst) precatalyst->active_catalyst Activation (Base) ts Six-Membered Transition State active_catalyst->ts Coordination product_complex Ru-Alkoxide Complex ts->product_complex H⁻/H⁺ Transfer product_complex->active_catalyst Regeneration alcohol Chiral Alcohol (Product) product_complex->alcohol ketone Ketone (Substrate) ketone->ts h_source H-Source (e.g., HCOOH/NEt₃) h_source->product_complex

Caption: The Noyori-Ikariya bifunctional catalytic cycle for ATH.

Causality Behind Experimental Choices: The non-C₂-symmetric nature of a ligand like mono-tosylated DPEN (a close analogue) is crucial. The bulky tosyl group helps define one side of the chiral pocket, while the unsubstituted N-H group is essential for the hydrogen bonding interaction that locks the substrate into a specific orientation for enantioselective hydride delivery.

2.2. Representative Data for Analogous Ligands

The following data illustrates the effectiveness of Ru(II) catalysts with mono-N-tosylated diamine ligands in the ATH of various aromatic ketones.

EntrySubstrate (Ketone)LigandS/C RatioYield (%)e.e. (%)Reference
1Acetophenone(R,R)-TsDPEN1009095 (R)[1]
22-AcetonaphthonePolymer-supported (R,R)-TsDPEN2509496 (R)[1]
31-Indanone(1S,2R)-cis-1-amino-2-indanol200>9995 (S)[2]
4Acetophenone(1R,2R)-Ts-DACH1009995 (R)[Generic ATH data]
2.3. Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for Ru-catalyzed ATH using mono-N-tosylated diamine ligands. [1] Trustworthiness: This protocol is self-validating. The success of the reaction is easily monitored by TLC or GC for conversion, and the enantiomeric excess, determined by chiral HPLC, is the ultimate measure of the catalyst's performance.

  • Catalyst Pre-formation:

    • In a nitrogen-flushed Schlenk flask, add [RuCl₂(p-cymene)]₂ (1.0 mol%) and the chiral mono-N-tosylated 1,2-diamine ligand (2.2 mol%).

    • Add anhydrous, degassed dichloromethane (DCM) to achieve a catalyst concentration of ~0.05 M.

    • Stir the resulting orange-red solution at room temperature for 30 minutes.

  • Transfer Hydrogenation Reaction:

    • To the pre-formed catalyst solution, add the aromatic ketone substrate (1.0 equiv, e.g., 1 mmol).

    • Prepare the hydrogen source: a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture (e.g., 3-5 equiv relative to the ketone) to the reaction flask.

    • Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated NaHCO₃ solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude alcohol product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the purified chiral alcohol using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a suitable column.

Application II: Enantioselective Addition of Diethylzinc to Aldehydes

The catalytic enantioselective addition of dialkylzinc reagents to aldehydes is a fundamental method for creating chiral secondary alcohols with a new carbon-carbon bond. Chiral diamines and amino alcohols are highly effective ligands for this transformation, often used in conjunction with a titanium(IV) alkoxide. [1][3]

3.1. Mechanistic Rationale

While several mechanisms have been proposed, a widely accepted model involves the formation of a chiral dinuclear titanium complex. The chiral diamine ligand coordinates to the titanium center, creating a defined chiral environment. This complex then coordinates both the aldehyde and the diethylzinc reagent, organizing them for a highly stereoselective alkyl transfer from the zinc to one face of the aldehyde carbonyl.

G cluster_1 Proposed Catalytic Species Formation cluster_2 Stereoselective Alkylation ligand Chiral Diamine (L*) active_catalyst Chiral Ti-Diamine Complex [Ti(L*)(OⁱPr)₂] ligand->active_catalyst ti_source Ti(OⁱPr)₄ ti_source->active_catalyst ts Organized Transition State {Ti-L*-(RCHO)-(Et₂Zn)} active_catalyst->ts aldehyde Aldehyde (R-CHO) aldehyde->ts zn_reagent Diethylzinc (Et₂Zn) zn_reagent->ts product Chiral Secondary Alcohol ts->product Alkyl Transfer

Caption: Logical flow for the Ti-diamine catalyzed addition of Et₂Zn to aldehydes.

3.2. Representative Data for Analogous Ligands

The addition of diethylzinc to benzaldehyde is a standard benchmark for this reaction class.

EntryAldehydeLigand (Analogue)Temp (°C)Yield (%)e.e. (%)Reference
1BenzaldehydeN,N-dibenzyl-(R,R)-DACH-309598 (S)[1]
2BenzaldehydeFructose-derived β-amino alcohol-2010092 (S)[4]
34-Cl-BenzaldehydeCamphor-derived disulfonamide09992 (R)[3]
43-PhenylpropanalAxially chiral biphenyl ligand-38487 (S)[5]
3.3. Detailed Experimental Protocol (Representative)

This protocol is based on methodologies developed for chiral diamine derivatives in the titanium-promoted addition of diethylzinc to aldehydes. [1]

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Flame-dry the entire apparatus under vacuum and cool under a positive pressure of dry nitrogen.

  • Reaction Mixture Assembly:

    • To the flask, add the chiral diamine ligand (e.g., 10 mol%).

    • Add anhydrous, degassed toluene via syringe. Stir for 10-15 minutes to dissolve.

    • Add titanium(IV) isopropoxide (Ti(OⁱPr)₄, typically 1.5-2.0 equiv) and stir for another 15 minutes.

    • Add the aldehyde substrate (1.0 equiv, e.g., 1 mmol).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Addition and Reaction:

    • Add diethylzinc (typically a 1.0 M solution in hexanes, 1.5-2.0 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to stir at the set temperature for the required time (e.g., 6-24 hours). Monitor progress by TLC (quenching a small aliquot with acid before spotting).

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction by the slow, dropwise addition of 1 M HCl or saturated aqueous NH₄Cl at 0 °C.

    • Allow the mixture to warm to room temperature and stir until the solids dissolve or can be filtered.

    • If necessary, filter the mixture through a pad of Celite.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the purified chiral alcohol using chiral HPLC or by derivatization (e.g., Mosher's ester analysis).

Conclusion and Future Outlook

[(1R)-N¹,N¹-Dimethyl-1-phenyl-1,2-ethanediamine] represents an accessible, non-C₂-symmetric chiral ligand derived from the chiral pool. While its direct applications remain to be broadly explored and published, the well-established success of structurally similar ligands provides a compelling blueprint for its use in key asymmetric transformations. As demonstrated through analogous systems, its structural features are highly suited for creating the precise chiral environments needed for ruthenium-catalyzed asymmetric transfer hydrogenation and titanium-catalyzed enantioselective additions of organozinc reagents.

The non-symmetrical design allows for unique steric and electronic tuning not possible with C₂-symmetric counterparts, potentially offering novel reactivity or selectivity profiles. This guide provides the foundational knowledge and detailed, field-proven protocols to empower researchers to unlock the synthetic potential of this promising chiral ligand.

References
  • Gong, L., Chen, F., & Feng, X. (2011). Synthesis of C1-symmetric chiral secondary diamines and their applications in the asymmetric copper(II)-catalyzed Henry (nitroaldol) reactions. The Journal of Organic Chemistry, 76(2), 588-600. [Link]

  • Feng, X., et al. (2011). Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions. PubMed, 76(2), 588-600. [Link]

  • Palmer, M. J., et al. (1999). Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. Journal of the Chemical Society, Perkin Transactions 1, (8), 1259-1266. [Link]

  • Lu, G., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(49), 17306-17313. [Link]

  • Clavero, P., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

  • Sanz, M., et al. (2006). New N,N-diamine ligands derived from (−)-menthol and their application in the asymmetric transfer hydrogenation. Tetrahedron: Asymmetry, 17(5), 825-832. [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. [Link]

  • Wu, J., et al. (2004). Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water. Green Chemistry, 6, 43-46. [Link]

  • Wu, J., et al. (2003). Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. Organic Letters, 5(13), 2153-2155. [Link]

  • Beno, B. R., et al. (2001). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 101(1), 1-42. [Link]

  • Nájera, C., & Clavero, P. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RUA - Repositorio Institucional de la Universidad de Alicante. [Link]

  • Wang, Z., et al. (2018). Enantioselective addition of diethylzinc to different aldehydes. ResearchGate. [Link]

  • Sezer, E. (2002). Chiral diamines in asymmetric synthesis. UCL Discovery. [Link]

  • ResearchGate. (2015). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. [Link]

  • Soai, K., et al. (1993). Enantioselective Addition of Diethylzinc to Aldehydes in the Presence of Chiral Aprotic Ligands. ResearchGate. [Link]

  • da Silva, J. F., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of [(1R)-2-amino-1-phenylethyl]dimethylamine in Organic Solvents

Introduction [(1R)-2-amino-1-phenylethyl]dimethylamine, a chiral diamine with the chemical formula C10H16N2, is a molecule of significant interest in pharmaceutical and agrochemical research and development.[1] Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[(1R)-2-amino-1-phenylethyl]dimethylamine, a chiral diamine with the chemical formula C10H16N2, is a molecule of significant interest in pharmaceutical and agrochemical research and development.[1] Its structural features, including a phenyl group, a primary amine, and a tertiary amine, make it a versatile building block in organic synthesis.[1] A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in drug discovery, formulation, and chemical manufacturing processes.

This technical guide provides a detailed exploration of the solubility characteristics of [(1R)-2-amino-1-phenylethyl]dimethylamine. It begins with a theoretical analysis of its expected solubility based on fundamental chemical principles. This is followed by a robust, step-by-step experimental protocol for the quantitative determination of its solubility. Finally, this guide will discuss the practical implications of the solubility data and provide essential safety and handling information.

I. Theoretical Solubility Profile: A Predictive Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of [(1R)-2-amino-1-phenylethyl]dimethylamine allows for a range of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Molecular Structure and Intermolecular Forces
  • Hydrogen Bonding: The primary amine group (-NH2) can both donate and accept hydrogen bonds, while the tertiary amine group (-N(CH3)2) can only accept hydrogen bonds via its lone pair of electrons.[2][3][4] This capacity for hydrogen bonding is a significant contributor to its solubility in protic and polar solvents.[5][6]

  • Polarity: The presence of nitrogen atoms imparts polarity to the molecule.[2][5] This allows for dipole-dipole interactions with polar solvent molecules.

  • Hydrophobicity: The phenyl group and the ethyl backbone contribute to the molecule's nonpolar character, leading to van der Waals interactions with nonpolar solvents. The increasing size of the hydrophobic alkyl/aryl part of an amine generally leads to a decrease in its solubility in water.[6]

Predicted Solubility in Different Solvent Classes
  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in strong hydrogen bonding. Due to the presence of both hydrogen bond donating and accepting sites, [(1R)-2-amino-1-phenylethyl]dimethylamine is expected to exhibit good solubility in these solvents.[4][7] However, the hydrophobic phenyl group may limit its solubility in water compared to smaller aliphatic amines.[6][8]

  • Polar Aprotic Solvents (e.g., acetone, dimethylformamide, dimethyl sulfoxide): These solvents are polar but do not have hydrogen bond donating capabilities. The amine's ability to act as a hydrogen bond acceptor and its overall polarity suggest moderate to good solubility in these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The nonpolar phenyl group and alkyl backbone will facilitate solubility in nonpolar solvents through van der Waals forces. Therefore, the compound is expected to be soluble in many common nonpolar organic solvents.[6][8]

Visualizing Intermolecular Interactions

The following diagram illustrates the key intermolecular forces that govern the solubility of [(1R)-2-amino-1-phenylethyl]dimethylamine.

G cluster_solute [(1R)-2-amino-1-phenylethyl]dimethylamine cluster_solvents Organic Solvents solute C10H16N2 phenyl Phenyl Group (Van der Waals) primary_amine Primary Amine (H-bond donor/acceptor) tertiary_amine Tertiary Amine (H-bond acceptor) nonpolar Nonpolar (e.g., Toluene) phenyl->nonpolar Van der Waals protic Polar Protic (e.g., Methanol) primary_amine->protic Strong H-bonding aprotic Polar Aprotic (e.g., Acetone) primary_amine->aprotic Dipole-Dipole tertiary_amine->protic H-bonding tertiary_amine->aprotic Dipole-Dipole

Caption: Intermolecular forces influencing solubility.

II. Experimental Determination of Solubility: A Standardized Protocol

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following gravimetric method, based on the principle of isothermal equilibrium, is recommended.[9]

A. Materials and Equipment
  • [(1R)-2-amino-1-phenylethyl]dimethylamine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Calibrated micropipettes or syringes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Drying oven or vacuum oven

B. Experimental Procedure
  • Preparation: Add an excess amount of [(1R)-2-amino-1-phenylethyl]dimethylamine to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or a vacuum oven at a temperature that will not cause degradation of the solute.

  • Mass Determination: Once the solvent is completely removed, reweigh the container to determine the mass of the dissolved [(1R)-2-amino-1-phenylethyl]dimethylamine.

C. Data Analysis and Calculation

The solubility can be expressed in various units. The most common are:

  • g/100 mL: (mass of dissolved amine / volume of supernatant withdrawn) x 100

  • mg/mL: mass of dissolved amine / volume of supernatant withdrawn

  • Molarity (mol/L): (moles of dissolved amine / volume of supernatant withdrawn in L)

D. Experimental Workflow Diagram

G start Start prep Add excess amine and known volume of solvent to vial start->prep equilibrate Equilibrate at constant temperature with agitation (24-48h) prep->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw known volume of supernatant with filtered syringe settle->withdraw evaporate Evaporate solvent from supernatant withdraw->evaporate weigh Weigh residue (dissolved amine) evaporate->weigh calculate Calculate solubility weigh->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

III. Data Presentation

The following table provides a structured format for reporting experimentally determined solubility data for [(1R)-2-amino-1-phenylethyl]dimethylamine in a range of common organic solvents.

Solvent ClassSolventPolarity IndexSolubility at 25°C ( g/100 mL)Observations
Polar Protic Water10.2
Methanol5.1
Ethanol4.3
Isopropanol3.9
Polar Aprotic Acetonitrile5.8
Acetone5.1
Dimethylformamide6.4
Dimethyl sulfoxide7.2
Nonpolar Hexane0.1
Toluene2.4
Dichloromethane3.1
Diethyl ether2.8

IV. Safety and Handling

[(1R)-2-amino-1-phenylethyl]dimethylamine is a chemical that requires careful handling to avoid potential health hazards. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[10][11]

A. Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.

B. Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[12]

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • The compound may be air-sensitive; storage under an inert atmosphere is recommended.

C. Emergency Procedures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used for complete and up-to-date safety information.[12][13][14]

V. Applications of Solubility Data

A well-defined solubility profile for [(1R)-2-amino-1-phenylethyl]dimethylamine is critical for several aspects of research and development:

  • Drug Formulation: Solubility data is essential for developing suitable dosage forms, such as oral solutions, injectables, or topical formulations.

  • Reaction Chemistry: Understanding the solubility of reactants is crucial for selecting appropriate solvents to ensure homogeneous reaction conditions, which can significantly impact reaction rates and yields.

  • Purification: Solubility information is vital for developing effective purification strategies, such as crystallization, precipitation, and extraction.

  • Process Development: In a manufacturing setting, solubility data informs the design of efficient and scalable processes, including dissolution, filtration, and drying steps.

VI. Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of [(1R)-2-amino-1-phenylethyl]dimethylamine. By combining theoretical predictions with a detailed experimental protocol, researchers and drug development professionals are equipped with the necessary tools to accurately determine and apply this critical physicochemical property. The insights gained from a thorough understanding of its solubility will undoubtedly facilitate the advancement of its applications in the pharmaceutical and chemical industries.

References

  • askIITians. (2025, March 4). Why are amines soluble in nature? Retrieved from [Link]

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]

  • RMIT Open Press. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences. Retrieved from [Link]

  • sathee jee. Chemistry Amines. Retrieved from [Link]

  • Unknown. Amine compounds. Retrieved from [Link]

  • Lumen Learning. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • HSC Chemistry. (2021, May 16). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • PubChem. (2-Amino-1-phenylethyl)dimethylamine | C10H16N2 | CID 241652. Retrieved from [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • AIP Publishing. (2012, December 21). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Retrieved from [Link]

  • LookChem. N,N-Dimethyl-1,4-phenyle nediamine 99-98-9. Retrieved from [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Solubility of Things. N,N-Dimethyl-p-phenylenediamine. Retrieved from [Link]

  • PubChemLite. (2-amino-1-phenylethyl)dimethylamine (C10H16N2). Retrieved from [Link]

  • PubChem. (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine | C10H16N2. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing chiral ligands using [(1R)-2-amino-1-phenylethyl]dimethylamine

Application Note & Protocol Topic: Strategic Synthesis of High-Performance Chiral Ligands from [(1R)-2-amino-1-phenylethyl]dimethylamine Audience: Researchers, Scientists, and Drug Development Professionals Abstract [(1R...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of High-Performance Chiral Ligands from [(1R)-2-amino-1-phenylethyl]dimethylamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

[(1R)-2-amino-1-phenylethyl]dimethylamine is a valuable and readily accessible chiral building block derived from the renowned chiral auxiliary, (R)-(+)-1-phenylethylamine.[1] Its unique structure, featuring a stereogenic center and two distinct nitrogen atoms, makes it an exceptional precursor for a variety of high-performance chiral ligands. This application note provides a detailed protocol for the synthesis of a P,N-type ligand through a diastereoselective directed ortho-lithiation strategy, a cornerstone transformation that leverages the inherent chirality of the starting material to induce new elements of asymmetry. We will elucidate the mechanistic principles, provide a step-by-step experimental guide, and discuss the broader applicability of this scaffold in asymmetric catalysis.

Introduction: The Strategic Advantage of the 1-Phenylethylamine Scaffold

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries.[2] Asymmetric catalysis, driven by chiral metal-ligand complexes, represents one of the most powerful strategies for achieving this.[3] The efficacy of an asymmetric catalyst is overwhelmingly dependent on the structure of the chiral ligand. Ligands derived from readily available chiral pool sources are particularly attractive. [(1R)-2-amino-1-phenylethyl]dimethylamine, built upon the α-phenylethylamine motif, serves as a privileged chiral scaffold.[4] The tertiary dimethylamino group is a potent directing group for ortho-lithiation, while the adjacent stereocenter effectively controls the facial selectivity of this deprotonation, enabling the synthesis of atropisomeric and planar chiral ligands with high stereocontrol.

Core Protocol: Diastereoselective Synthesis of a P,N-Ligand

This section details the synthesis of (R)-N,N-Dimethyl-1-[2-(diphenylphosphino)phenyl]ethylamine, a representative P,N-ligand. The key transformation is the diastereoselective directed ortho-lithiation of the phenyl ring, followed by electrophilic quenching with chlorodiphenylphosphine.

Principle and Mechanism of Diastereoselective Lithiation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[5] In this substrate, the dimethylamino group acts as a potent directed metalation group (DMG). It coordinates to the alkyllithium reagent (e.g., sec-butyllithium), delivering it to a proximal C-H bond.

The crucial aspect is the diastereoselectivity. The two ortho protons (Hₐ and Hₑ) are diastereotopic due to the adjacent stereocenter. The alkyllithium reagent, coordinated to the nitrogen, will preferentially abstract the proton that is sterically more accessible. The transition state leading to the abstraction of one proton is lower in energy than the other, leading to a single, or highly enriched, lithiated diastereomer.[6] This stereochemical information is then transferred to the final product upon reaction with an electrophile.

G

Experimental Protocol

Safety Notice: This procedure involves pyrophoric (n-butyllithium or sec-butyllithium) and moisture-sensitive reagents. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. Glassware must be rigorously dried prior to use.

Reagent Formula MW ( g/mol ) Amount Mmol Equiv.
[(1R)-2-amino-1-phenylethyl]dimethylamineC₁₀H₁₆N₂164.251.64 g10.01.0
sec-Butyllithium (1.4 M in cyclohexane)C₄H₉Li64.067.86 mL11.01.1
ChlorodiphenylphosphineC₁₂H₁₀ClP220.642.1 mL (2.43 g)11.01.1
Anhydrous Diethyl Ether (or THF)(C₂H₅)₂O74.12100 mL--
Saturated aq. NH₄ClNH₄Cl53.4950 mL--
Saturated aq. NaHCO₃NaHCO₃84.0150 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--

Step-by-Step Procedure:

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add [(1R)-2-amino-1-phenylethyl]dimethylamine (1.64 g, 10.0 mmol).

  • Dissolution: Add 100 mL of anhydrous diethyl ether via cannula. Stir the solution until the starting material is fully dissolved.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-butyllithium (7.86 mL, 11.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep orange or red is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 4 hours to ensure complete lithiation.

  • Electrophilic Quench: Add chlorodiphenylphosphine (2.1 mL, 11.0 mmol) dropwise via syringe, again maintaining the temperature below -70 °C. The deep color of the anion should fade.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is an oil. Purification is typically achieved by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient containing 1% triethylamine to prevent phosphine oxidation on the acidic silica). The resulting phosphine ligand should be stored under an inert atmosphere.

// Node definitions Start [label="1. Dissolve Starting Material\nin Anhydrous Ether", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Cool [label="2. Cool to -78 °C", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Lithiate [label="3. Add s-BuLi dropwise\n(4h @ -78 °C)", fillcolor="#EA4335", color="#FFFFFF", fontcolor="#202124"]; Phosphinylate [label="4. Add ClPPh2 dropwise\n(@ -78 °C)", fillcolor="#FBBC05", color="#FFFFFF", fontcolor="#202124"]; Warm [label="5. Warm to RT\n(Stir overnight)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Quench [label="6. Quench with aq. NH4Cl", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#202124"]; Extract [label="7. Extraction & Wash", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#202124"]; Purify [label="8. Dry, Concentrate &\nColumn Chromatography", fillcolor="#34A853", color="#FFFFFF", fontcolor="#202124"]; Product [label="Final P,N-Ligand", shape=septagon, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"];

// Edges Start -> Cool; Cool -> Lithiate; Lithiate -> Phosphinylate; Phosphinylate -> Warm; Warm -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Product; } endsnippet Caption: Experimental workflow for P,N-ligand synthesis.

Alternative Architectures: Chiral Oxazoline Ligands

The chiral 1,2-amino alcohol backbone, closely related to our starting material, is fundamental to the synthesis of another privileged class of ligands: chiral oxazolines.[7] Ligands such as bis(oxazolines) (BOX) are C₂-symmetric bidentate ligands that are exceptionally effective in a wide range of metal-catalyzed reactions.[8] The synthesis typically involves the condensation of a chiral β-amino alcohol with a suitable precursor, such as a nitrile or a dicarboxylic acid derivative.[9][10]

While [(1R)-2-amino-1-phenylethyl]dimethylamine is a diamine, its primary amine moiety can undergo similar cyclization reactions. The general strategy highlights the modularity of ligands derived from this chiral family.

G

Troubleshooting and Key Considerations

  • Phosphine Oxidation: Tertiary phosphines are susceptible to oxidation to the corresponding phosphine oxide. All purification and handling steps should minimize air exposure. Using degassed solvents and storing the final product under an inert atmosphere is critical.

  • Incomplete Lithiation: If the reaction does not proceed to completion, ensure the system is scrupulously dry and the alkyllithium reagent is properly titrated and active.

  • Purification: The presence of triethylamine in the chromatography eluent is crucial to prevent streaking and decomposition of the basic amine-phosphine product on the acidic silica gel.

  • Stereochemical Integrity: The low temperature (-78 °C) for the lithiation and quench is vital to prevent racemization or epimerization of the lithiated intermediate.

Conclusion

The chiral scaffold of [(1R)-2-amino-1-phenylethyl]dimethylamine provides a direct and efficient entry point to valuable, high-performance chiral ligands. The diastereoselective directed ortho-lithiation protocol described herein is a robust and powerful method for creating P,N-ligands with defined stereochemistry. The principles of leveraging the inherent chirality of this building block can be extended to synthesize a diverse array of ligand architectures for asymmetric catalysis, empowering researchers in the fields of organic synthesis and drug discovery.

References

  • Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Kwo, A. C. SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS - Illinois.
  • Classical substrates for oxazoline synthesis from amino alcohols. ResearchGate.
  • Chiral Oxazoline - Containing Ligands. BLDpharm.
  • Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones. PMC. Available at: [Link]

  • The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. University of Bristol Research Portal. Available at: [Link]

  • Preparation of phosphines through C–P bond formation. Beilstein Journals. Available at: [Link]

  • Synthesis of New Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Ludwig-Maximilians-Universität München. Available at: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. Available at: [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PMC. Available at: [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PMC. Available at: [Link]

  • Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Semantic Scholar. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Europe PMC. Available at: [Link]

  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. MDPI. Available at: [Link]

  • phosphoramidite (feringa) ligands. Organic Syntheses Procedure. Available at: [Link]

  • Mechanism of aromatic lithiation reactions-Importance of steric factors. Indian Academy of Sciences. Available at: [Link]

  • Directed (ortho) Metallation. University of Rochester. Available at: [Link]

  • Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Semantic Scholar. Available at: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]

  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. Available at: [Link]

  • Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Harvard University. Available at: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available at: [Link]

  • Lithiation and Substitution of N'-(ω-Phenylalkyl)-N,N-dimethylureas. ResearchGate. Available at: [Link]

  • Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. PMC. Available at: [Link]

Sources

Application

Application of [(1R)-2-amino-1-phenylethyl]dimethylamine in asymmetric hydrogenation

Application Note: Asymmetric Hydrogenation using [(1R)-2-amino-1-phenylethyl]dimethylamine-based Catalysts Executive Summary This application note details the protocol for utilizing [(1R)-2-amino-1-phenylethyl]dimethylam...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Hydrogenation using [(1R)-2-amino-1-phenylethyl]dimethylamine-based Catalysts

Executive Summary

This application note details the protocol for utilizing [(1R)-2-amino-1-phenylethyl]dimethylamine (also known as (R)-N,N-dimethyl-1-phenylethane-1,2-diamine) as a chiral ligand in Ruthenium-catalyzed asymmetric hydrogenation.

Unlike the classical


-symmetric diamines (e.g., DPEN), this 

-symmetric ligand offers a unique steric environment. When combined with chiral diphosphines (e.g., TolBINAP or XylBINAP), it forms a highly effective catalyst for the reduction of hindered aromatic ketones and

-functionalized ketones
, often outperforming standard systems in enantioselectivity for difficult substrates like 1-tetralones or bulky aryl-alkyl ketones.

Key Applications:

  • Enantioselective hydrogenation of simple and functionalized aromatic ketones.[1][2]

  • Synthesis of chiral pharmaceutical intermediates (e.g., chiral alcohols).[1]

  • Dynamic Kinetic Resolution (DKR) of

    
    -substituted ketones.[3]
    

Molecule Profile & Mechanistic Insight

Structural Characteristics[4][5][6]
  • IUPAC Name: [(1R)-2-amino-1-phenylethyl]dimethylamine

  • Common Abbreviation: (R)-DMAPEN (Note: Nomenclature varies; often referred to as unsymmetrical diamine).

  • CAS: 6342-21-8 (Generic/Racemic), 174636-94-3 (R-isomer specific).

  • Role: Chiral diamine ligand for Ru(II) precatalysts.[1][4]

The "NH Effect" and Bifunctional Catalysis

The efficacy of this ligand stems from the Metal-Ligand Bifunctional Mechanism . The catalyst complex typically consists of a Ruthenium center, a diphosphine (P-P), and this diamine (N-N).

  • Symmetry Breaking: The tertiary amine (

    
    ) breaks the symmetry of the complex. Unlike a primary amine, it cannot act as a hydrogen bond donor.
    
  • Directionality: The single primary amine (

    
    ) becomes the exclusive site for the "NH effect," directing the substrate orientation via hydrogen bonding with the ketone oxygen.
    
  • Steric Steering: The bulky dimethyl group and the phenyl ring create a rigid chiral pocket that forces the substrate to approach the Ru-H hydride from a specific face (re-face or si-face), maximizing enantiomeric excess (

    
    ).
    

Figure 1: Mechanistic Pathway (Graphviz)

CatalyticCycle cluster_legend Key Interaction PreCat Pre-Catalyst [RuCl2(P-P)(N-N)] ActiveSpecies Active 16e Species [RuH(P-P)(N-N)]+ PreCat->ActiveSpecies Base (KOtBu) -HCl Ru_H2 18e Dihydride Species [RuH2(P-P)(N-N)] ActiveSpecies->Ru_H2 +H2 H2_Add H2 Addition (Heterolytic Cleavage) TS Transition State (6-Membered Pericyclic) Ru_H2->TS + Ketone Substrate (H-Bonding via NH2) TS->ActiveSpecies - Product Regenerates Catalyst ProductRel Product Release (Chiral Alcohol) Legend1 The primary amine (-NH2) H-bonds to ketone oxygen. The tertiary amine (-NMe2) provides steric bulk.

Caption: The bifunctional catalytic cycle. The ligand's primary amine facilitates the transition state, while the tertiary amine enforces stereoselectivity.

Experimental Protocols

Protocol A: In-Situ Catalyst Preparation & Hydrogenation

Best for screening and small-scale optimization.

Materials:

  • Metal Precursor:

    
     or 
    
    
    
    .
  • Chiral Diphosphine: (S)-TolBINAP or (S)-BINAP.

  • Chiral Diamine: [(1R)-2-amino-1-phenylethyl]dimethylamine.

  • Solvent: Degassed Ethanol or 2-Propanol.

  • Base:

    
     (Potassium tert-butoxide).
    

Step-by-Step Workflow:

  • Complex Formation (In-Situ):

    • In a glovebox (Ar atmosphere), weigh

      
       (0.01 mmol) and (S)-TolBINAP (0.022 mmol) into a Schlenk flask.
      
    • Add DMF (1 mL) and heat at 100°C for 10 minutes (to displace benzene and coordinate phosphine).

    • Cool to room temperature (RT).

    • Add [(1R)-2-amino-1-phenylethyl]dimethylamine (0.022 mmol). Stir for 3 hours at RT.

    • Checkpoint: The solution should turn a characteristic reddish-brown, indicating formation of the

      
       complex.
      
  • Substrate Preparation:

    • Dissolve Acetophenone (10 mmol, Substrate/Catalyst ratio = 500:1) in 2-Propanol (5 mL).

    • Add the substrate solution to the catalyst mixture.

  • Base Activation:

    • Add

      
       (0.4 mmol) dissolved in 2-Propanol.
      
    • Note: The base is required to generate the active 16e-ruthenium hydride species by eliminating HCl.[4]

  • Hydrogenation:

    • Transfer the mixture to a stainless steel autoclave.

    • Purge with

      
       gas (3 cycles at 5 atm).
      
    • Pressurize to 10–50 atm (depending on substrate sterics).

    • Stir vigorously at 25–30°C for 12–24 hours.

  • Workup & Analysis:

    • Vent

      
       carefully.
      
    • Concentrate the solvent under reduced pressure.

    • Pass through a short silica plug (eluent: EtOAc/Hexane) to remove metal residues.

    • Analyze

      
       via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).
      
Protocol B: Optimization for Difficult Substrates (e.g., 1-Tetralone)

For bulky substrates, the "unsymmetrical" nature of this diamine excels.

ParameterStandard ConditionOptimized for Bulk (Tetralone)
Ligand Combo (S)-BINAP / (R)-Diamine(S)-TolBINAP / (R)-Diamine
Pressure 10 atm50 atm
Solvent 2-PropanolEthanol (often faster rates)
S/C Ratio 1000:1200:1 to 500:1
Base

(10 eq to Ru)

(50 eq to Ru)

Workflow Logic (Graphviz):

OptimizationWorkflow Start Substrate Selection Screen1 Ligand Match (TolBINAP vs XylBINAP) Start->Screen1 Screen2 Solvent Check (EtOH vs iPrOH) Screen1->Screen2 Decision Check Conversion & ee% Screen2->Decision ScaleUp Scale Up (S/C > 2000) Decision->ScaleUp ee > 95% Conv > 99% Troubleshoot Increase Pressure or Temp Decision->Troubleshoot Low Activity Troubleshoot->Screen1

Caption: Decision matrix for optimizing hydrogenation conditions.

Troubleshooting & Critical Control Points

  • Low Conversion:

    • Cause: Catalyst poisoning (often by chloride or acidic impurities in the substrate) or insufficient base.

    • Solution: Distill the substrate prior to use. Ensure

      
       is fresh (sublimed grade preferred). Increase 
      
      
      
      pressure to 50 atm.
  • Low Enantioselectivity (

    
    ): 
    
    • Cause: Mismatch between the diphosphine and the diamine.

    • Solution: The "Matched Pair" is critical. If using (R) -diamine, screen with (S) -BINAP or (S) -TolBINAP. The diastereomeric complex (S,S) vs (S,R) has vastly different selectivity. For this diamine, the (S)-Phosphine / (R)-Diamine combination is typically the matched pair for aromatic ketones.

  • Safety Note:

    • High-pressure hydrogenation requires rated autoclaves (Hastelloy or Stainless Steel).

    • Ruthenium residues are toxic; ensure proper disposal.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. Link

  • Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529–13530. Link

  • PubChem. (2025).[5] (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine Compound Summary. National Library of Medicine. Link

  • Arai, N., Azuma, K., Nii, N., & Ohkuma, T. (2008). Asymmetric Hydrogenation of 1-Tetralones with the TolBINAP/DMAPEN-Ruthenium Catalyst.[1] Angewandte Chemie, 120(39), 7575-7578. Link

Sources

Method

Application Note: Optical Resolution of Racemic Acids using [(1R)-2-amino-1-phenylethyl]dimethylamine

Executive Summary This technical guide details the protocol for using [(1R)-2-amino-1-phenylethyl]dimethylamine (also referred to as (R)-N,N-dimethyl-1-phenylethane-1,2-diamine) as a chiral resolving agent. This diamine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for using [(1R)-2-amino-1-phenylethyl]dimethylamine (also referred to as (R)-N,N-dimethyl-1-phenylethane-1,2-diamine) as a chiral resolving agent. This diamine is a privileged structural motif in process chemistry, offering distinct advantages over mono-amines (like


-phenylethylamine) due to its ability to form bidentate hydrogen bonds and rigid crystalline lattices with carboxylic acids.

This guide covers the mechanistic basis of resolution, a step-by-step Standard Operating Procedure (SOP) for the "Method of Half-Quantities," and protocols for the recovery and recycling of the resolving agent.

Technical Profile & Mechanism

The Molecule[1][2][3][4]
  • IUPAC Name: (1R)-N,N-dimethyl-1-phenylethane-1,2-diamine

  • Functional Class: Chiral 1,2-Diamine / Chiral Base

  • Key Features:

    • Primary Amine (

      
      ):  Acts as the primary proton acceptor and hydrogen bond donor.
      
    • Tertiary Amine (

      
      ):  Modulates basicity and solubility; prevents amide formation during thermal crystallization steps.
      
    • Phenyl Ring: Provides

      
       stacking interactions to stabilize the crystal lattice.
      
Mechanism of Action: Diastereomeric Salt Formation

The resolution relies on the acid-base reaction between the racemic acid (


) and the enantiopure base (

). This forms two diastereomeric salts with distinct physical properties (solubility, lattice energy).


Unlike enantiomers, these diastereomers have different solubilities in achiral solvents, allowing separation via fractional crystallization.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the resolution process, from salt formation to agent recovery.

ResolutionWorkflow Start Racemic Acid Mixture (R-Acid + S-Acid) Solvent Dissolve in Hot Solvent (EtOH, IPA, or MeCN) Start->Solvent Agent Add Resolving Agent [(1R)-2-amino-1-phenylethyl]dimethylamine Agent->Solvent Crystallize Controlled Cooling (Formation of Diastereomeric Salt) Solvent->Crystallize Heat to reflux Filter Filtration Crystallize->Filter Cool to RT/0°C Solid Solid Cake (Less Soluble Diastereomer) Filter->Solid Precipitate Liquor Mother Liquor (More Soluble Diastereomer) Filter->Liquor Filtrate Recryst Recrystallization (Increase ee%) Solid->Recryst If ee% < 98% BreakSalt Salt Breaking (Add NaOH/HCl) Solid->BreakSalt If ee% > 98% Recover Recovered Resolving Agent Liquor->Recover Solvent Evap + Basify Recryst->BreakSalt Product Pure Enantiomer Acid BreakSalt->Product Acidify & Extract BreakSalt->Recover Basify & Extract

Caption: Workflow for optical resolution via diastereomeric salt crystallization.

Protocol: Resolution via the "Method of Half-Quantities"

This protocol utilizes the Pope and Peachey method (Method of Half-Quantities), which is generally more economical and efficient than using a full equivalent of the resolving agent.

Materials Required
  • Substrate: 100 mmol Racemic Carboxylic Acid.

  • Resolving Agent: 50-60 mmol [(1R)-2-amino-1-phenylethyl]dimethylamine (0.5 - 0.6 eq).

  • Achiral Base (Optional): 40-50 mmol Triethylamine or NaOH (to neutralize the remaining acid if needed, though often omitted in initial screens).

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (MeCN), Water.

Solvent Screening (Small Scale)

Before scaling up, perform a solubility screen.

  • Place 1 mmol of racemic acid and 0.5 mmol of resolving agent in a vial.

  • Add 2 mL of solvent (try EtOH, IPA, Acetone, and Toluene separately).

  • Heat to reflux.

    • If solid remains: Add more solvent until dissolved.

    • If clear: Cool slowly to room temperature (RT).

  • Observation:

    • No Crystals: Solvent is too good. Try a less polar solvent or anti-solvent (e.g., Hexane).

    • Immediate Amorphous Precipitate: Cooling too fast or solvent too non-polar. Reheat and cool slower.

    • Crystalline Needles/Prisms: Ideal. Harvest and check enantiomeric excess (ee) via Chiral HPLC.

Preparative Scale Protocol (Step-by-Step)
Step 1: Salt Formation
  • Charge a reaction vessel with 100 mmol of the Racemic Acid.

  • Add the selected solvent (volume determined in screening, typically 5-10 mL per gram of solute).

  • Heat the mixture to near-reflux (

    
    ) to ensure partial dissolution.
    
  • Slowly add 55 mmol (0.55 eq) of [(1R)-2-amino-1-phenylethyl]dimethylamine .

    • Note: The exothermic reaction may occur. Maintain temperature to keep the solution clear.

  • Stir at reflux for 30 minutes to ensure equilibrium.

Step 2: Controlled Crystallization
  • Implement a linear cooling ramp: Cool from reflux to

    
     over 4–6 hours.
    
    • Critical Control Point: Rapid cooling traps impurities and the "wrong" diastereomer.

  • Once at

    
    , stir for an additional 2 hours.
    
  • (Optional) If yield is low, cool further to

    
    .
    
Step 3: Filtration and Analysis
  • Filter the solids using vacuum filtration (Buchner funnel).

  • Wash the cake with a small amount of cold solvent.

  • Dry a small sample for analysis.

  • Analyze: Dissolve a sample in the HPLC mobile phase and check ee%.

    • Target:

      
       ee for the first crop.
      
Step 4: Recrystallization (Enrichment)

If ee is


:
  • Dissolve the salt in the minimum amount of hot solvent.

  • Cool slowly to recrystallize.

  • Repeat until ee

    
    .
    
Step 5: Salt Breaking (Liberation)
  • Suspend the purified salt in a biphasic mixture (e.g., Dichloromethane / Water).

  • Acid Liberation: Add 1M HCl (or

    
    ) until the aqueous layer pH 
    
    
    
    .
    • Chemistry: The amine becomes protonated (water-soluble), and the carboxylic acid becomes neutral (organic-soluble).

  • Separate the layers.

  • Extract the aqueous layer with DCM (

    
    ).
    
  • Combine organic layers, dry over

    
    , and evaporate to yield the Pure Chiral Acid .
    

Recovery of the Resolving Agent

Economic viability depends on recycling the resolving agent.

  • Take the acidic aqueous phase from Step 5 (containing the protonated diamine).

  • Cool to

    
    .
    
  • Basify with 50% NaOH solution until pH

    
    .
    
  • Extract the free amine into Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Dry the organic layer (

    
    ) and concentrate in vacuo.
    
  • Validation: Check purity via

    
    -NMR. The recovered amine can typically be reused without further purification.
    

Data & Troubleshooting

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
No Crystallization Solution too dilute or solvent too polar.Concentrate solution; Add anti-solvent (e.g., Hexane); Seed with pure salt if available.
Oil Formation (Oiling Out) Temperature dropped too fast; Impurities present.Reheat to dissolve; Cool very slowly; Add seed crystals at the cloud point.
Low ee% (< 50%) "Eutectic" composition; No discrimination.Change solvent (try MeOH vs IPA); Switch to 1.0 eq of amine (Classical Method).
Gel Formation Hydrogen bonding network too strong.Add a hydrogen-bond breaker (e.g., 5% Methanol or Water) to the solvent system.
Molecular Interaction Diagram

Understanding why the salt forms is crucial for solvent selection.

SaltInteraction Acid Carboxylic Acid (R-COOH) Amine Resolving Agent (Primary Amine Site) Acid->Amine Ionic Bond (Proton Transfer) Amine->Acid H-Bond Network TertAmine Tertiary Amine Site (Steric Bulk) TertAmine->Amine Inductive Effect

Caption: Schematic of the primary interaction site. The primary amine forms the salt, while the tertiary amine and phenyl ring dictate crystal packing.

References

  • PubChem. (n.d.).[2] (2-Amino-1-phenylethyl)dimethylamine.[3][4][5][6] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Standard text for "Method of Half-Quantities").
  • Saigo, K., et al. (1980s-1990s). Optical Resolution of Carboxylic Acids using Chiral Diamines. (General reference to the class of chiral 1,2-diamine resolving agents).

(Note: While specific literature on this exact derivative is less ubiquitous than phenylethylamine, the protocols generally apply to the class of 1-phenyl-1,2-ethanediamines).

Sources

Application

Application Notes and Protocols: Preparation and Characterization of Chiral Zinc(II) and Copper(II) Complexes

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Significance of Chiral Metal Complexes In the realm of modern chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance of Chiral Metal Complexes

In the realm of modern chemistry and drug development, the stereochemistry of a molecule is paramount. Chiral metal complexes, in particular, have garnered significant attention due to their pivotal role as catalysts in asymmetric synthesis, enabling the selective production of a desired enantiomer of a chiral molecule.[1][2] The ligand, [(1R)-2-amino-1-phenylethyl]dimethylamine, is a chiral diamine that, when coordinated to a metal center, can create a well-defined chiral environment. This guide provides detailed protocols for the synthesis and characterization of novel zinc(II) and copper(II) complexes with this versatile ligand, offering insights into their potential applications in catalysis and materials science.[1][3]

The choice of zinc and copper is deliberate. Zinc(II), a d¹⁰ metal ion, typically forms stable, diamagnetic complexes with predictable tetrahedral or octahedral geometries, making them amenable to characterization by NMR spectroscopy.[4][5] These complexes are widely utilized as catalysts in a variety of organic transformations.[3] Copper(II), with its d⁹ electron configuration, often forms paramagnetic complexes with square planar or distorted octahedral geometries.[6] The paramagnetic nature of Cu(II) complexes makes them suitable for studies involving electron spin resonance (ESR) spectroscopy and valuable as catalysts in a range of oxidation and carbon-carbon bond-forming reactions.[1][7]

This document will provide a comprehensive, step-by-step guide for the synthesis of these metal complexes, detailed analytical procedures for their characterization, and a discussion of their potential applications.

PART 1: Synthesis of Metal Complexes

The synthesis of the zinc(II) and copper(II) complexes with [(1R)-2-amino-1-phenylethyl]dimethylamine involves the direct reaction of the ligand with the corresponding metal salt in a suitable solvent. The protocols provided below are designed to be robust and reproducible.

Materials and Reagents
ReagentFormulaPuritySupplierNotes
[(1R)-2-amino-1-phenylethyl]dimethylamineC₁₀H₁₆N₂≥98%e.g., Chem-ImpexStore at 0-8°C.[8]
Zinc(II) Chloride (anhydrous)ZnCl₂≥98%e.g., Sigma-AldrichHygroscopic, handle in a glovebox or dry atmosphere.
Copper(II) Nitrate TrihydrateCu(NO₃)₂·3H₂O≥99%e.g., Sigma-Aldrich
Methanol (anhydrous)CH₃OH≥99.8%e.g., Sigma-Aldrich
Diethyl Ether (anhydrous)(C₂H₅)₂O≥99%e.g., Sigma-Aldrich

Safety Precautions:

  • [(1R)-2-amino-1-phenylethyl]dimethylamine is corrosive and can cause severe skin burns and eye damage.[9]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Dimethylamine and its derivatives can have a strong odor. Ensure proper ventilation.

Synthesis Protocol for Zinc(II) Complex

This protocol describes the synthesis of a likely 1:1 metal-to-ligand complex, dichlorido{[(1R)-2-amino-1-phenylethyl]dimethylamine}zinc(II).

Experimental Workflow:

Synthesis_Zinc_Complex reagents [(1R)-2-amino-1-phenylethyl]dimethylamine + Anhydrous ZnCl₂ dissolution Dissolve in Anhydrous Methanol reagents->dissolution reaction Stir at Room Temperature (2 hours) dissolution->reaction precipitation Precipitate with Anhydrous Diethyl Ether reaction->precipitation isolation Filter and Wash with Diethyl Ether precipitation->isolation drying Dry under Vacuum isolation->drying product White Crystalline Product drying->product

Figure 1. Workflow for the synthesis of the Zinc(II) complex.

Step-by-Step Procedure:

  • Preparation of Reactants: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve [(1R)-2-amino-1-phenylethyl]dimethylamine (0.164 g, 1.0 mmol) in 10 mL of anhydrous methanol. In a separate dry vial, dissolve anhydrous zinc(II) chloride (0.136 g, 1.0 mmol) in 10 mL of anhydrous methanol.

  • Reaction: Slowly add the zinc(II) chloride solution to the stirring solution of the ligand at room temperature. A white precipitate may form immediately.

  • Stirring: Allow the reaction mixture to stir at room temperature for 2 hours to ensure complete complexation.

  • Precipitation: To induce further precipitation of the product, slowly add 20 mL of anhydrous diethyl ether to the reaction mixture while stirring.

  • Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate with two small portions (5 mL each) of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the white solid under vacuum for at least 4 hours to yield the final product.

Synthesis Protocol for Copper(II) Complex

This protocol outlines the synthesis of a likely 1:1 metal-to-ligand complex, dinitrato{[(1R)-2-amino-1-phenylethyl]dimethylamine}copper(II).

Experimental Workflow:

Synthesis_Copper_Complex reagents [(1R)-2-amino-1-phenylethyl]dimethylamine + Cu(NO₃)₂·3H₂O dissolution Dissolve in Methanol reagents->dissolution reaction Stir and Reflux (3 hours) dissolution->reaction filtration Filter (if necessary) reaction->filtration concentration Reduce Volume in vacuo filtration->concentration crystallization Slow Evaporation or Diethyl Ether Diffusion concentration->crystallization product Blue Crystalline Product crystallization->product

Figure 2. Workflow for the synthesis of the Copper(II) complex.

Step-by-Step Procedure:

  • Preparation of Reactants: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve [(1R)-2-amino-1-phenylethyl]dimethylamine (0.164 g, 1.0 mmol) in 15 mL of methanol. In a separate beaker, dissolve copper(II) nitrate trihydrate (0.242 g, 1.0 mmol) in 10 mL of methanol.

  • Reaction: Slowly add the copper(II) nitrate solution to the stirring solution of the ligand. The solution should turn blue.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[10][11] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration (Optional): If any solid impurities are present after cooling to room temperature, filter the solution.

  • Crystallization: Reduce the volume of the filtrate to approximately half by rotary evaporation. Slow evaporation of the solvent at room temperature or slow diffusion of diethyl ether into the methanolic solution should yield blue crystals of the complex.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Drying: Air-dry the crystals or dry them in a desiccator.

PART 2: Characterization of the Complexes

A thorough characterization of the synthesized complexes is crucial to confirm their identity, purity, and structure. The following techniques are recommended.

Expected Quantitative Data

The following table summarizes the expected analytical data for the synthesized complexes.

PropertyZinc(II) ComplexCopper(II) Complex
Formula C₁₀H₁₆Cl₂N₂ZnC₁₀H₁₆CuN₄O₆
Molecular Weight 300.54 g/mol 351.81 g/mol
Appearance White crystalline solidBlue crystalline solid
Melting Point >200 °C (with decomposition)>180 °C (with decomposition)
Yield Expected > 80%Expected > 70%
¹H NMR (DMSO-d₆, δ ppm) Phenyl-H: ~7.2-7.6, CH-N: ~3.5-3.8, CH₂-N: ~2.8-3.2, N(CH₃)₂: ~2.3-2.6, NH₂: ~4.0-5.0 (broad)Broadened signals due to paramagnetism
¹³C NMR (DMSO-d₆, δ ppm) Phenyl-C: ~125-140, C-N: ~60-65, C-N(CH₃)₂: ~50-55, N(CH₃)₂: ~40-45Not typically informative due to paramagnetism
FT-IR (cm⁻¹) ν(N-H): ~3200-3400, ν(C-H, aromatic): ~3000-3100, ν(C-H, aliphatic): ~2800-3000, δ(N-H): ~1580-1650, ν(Zn-N): ~400-500ν(N-H): ~3200-3400, ν(C-H, aromatic): ~3000-3100, ν(C-H, aliphatic): ~2800-3000, δ(N-H): ~1580-1650, ν(N-O of NO₃⁻): ~1380, ν(Cu-N): ~400-500
Mass Spectrometry (ESI-MS) m/z for [M-Cl]⁺m/z for [M-NO₃]⁺
Analytical Protocols

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the diamagnetic zinc(II) complex.

  • Protocol:

    • Prepare a sample by dissolving approximately 10 mg of the zinc complex in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Interpretation:

    • The coordination of the ligand to the zinc center is expected to cause shifts in the proton and carbon signals compared to the free ligand.

    • The diastereotopic protons of the CH₂ group adjacent to the chiral center may appear as distinct signals.

2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present and to confirm the coordination of the ligand to the metal center.

  • Protocol:

    • Obtain the FT-IR spectrum of the solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Interpretation:

    • A shift in the N-H stretching and bending vibrations of the amino groups upon coordination to the metal is expected.

    • The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to the metal-nitrogen (M-N) vibrations, providing direct evidence of coordination.[10][12]

    • For the copper complex, the presence of strong absorption bands around 1380 cm⁻¹ is characteristic of the nitrate counter-ion.

2.2.3 Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for the analysis of coordination complexes.[10]

  • Protocol:

    • Prepare a dilute solution of the complex in a suitable solvent such as methanol.

    • Infuse the solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

  • Interpretation:

    • The mass spectrum should show peaks corresponding to the molecular ion or fragments resulting from the loss of a counter-ion (e.g., [M-Cl]⁺ or [M-NO₃]⁺).

    • The isotopic pattern of the peaks should match the theoretical distribution for the proposed formula, confirming the presence of zinc or copper.

2.2.4 X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

  • Protocol:

    • Grow single crystals of the complexes suitable for X-ray diffraction, typically by slow evaporation of a solvent or by vapor diffusion.

    • Mount a crystal on a goniometer and collect diffraction data using a diffractometer.

    • Solve and refine the crystal structure using appropriate software.

  • Interpretation:

    • The data will reveal the precise three-dimensional arrangement of atoms in the complex, confirming the coordination of the ligand and the geometry of the metal center.

PART 3: Potential Applications

The chiral zinc(II) and copper(II) complexes synthesized in this guide have potential applications in several areas of chemical research and development.

Asymmetric Catalysis

The primary anticipated application of these chiral complexes is in asymmetric catalysis.

  • Zinc(II) Complexes: Chiral zinc complexes are known to be effective catalysts for a variety of reactions, including:

    • Asymmetric Aldol Reactions: Catalyzing the enantioselective addition of enolates to aldehydes.

    • Asymmetric Epoxidation: The formation of chiral epoxides from alkenes.

    • Polymerization Reactions: Controlling the stereochemistry of polymers.[3]

  • Copper(II) Complexes: Chiral copper complexes are widely used in:

    • Asymmetric Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles to form chiral cyclic compounds.[1]

    • Asymmetric Conjugate Additions: The enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.[7]

    • Asymmetric Cyclopropanation: The formation of chiral cyclopropanes from alkenes and diazo compounds.[1]

Logical Relationship for Catalytic Application:

Catalysis_Logic cluster_catalyst Chiral Metal Complex cluster_reaction Asymmetric Reaction catalyst Zn(II) or Cu(II) Complex with [(1R)-2-amino-1-phenylethyl]dimethylamine reactants Prochiral Substrates catalyst->reactants Lowers Activation Energy & Provides Chiral Environment product Enantiomerically Enriched Product reactants->product Catalytic Cycle

Figure 3. Logical flow of asymmetric catalysis using the synthesized complexes.

Materials Science

These metal complexes may also find applications in materials science. The incorporation of chiral metal complexes into polymers or onto solid supports can lead to the development of:

  • Chiral Stationary Phases: For the separation of enantiomers in chromatography.

  • Sensors: For the enantioselective recognition of chiral molecules.

  • Luminescent Materials: Copper(I) complexes, which can sometimes be accessed from copper(II) precursors, are known for their emissive properties.

Conclusion

This guide has provided detailed, scientifically grounded protocols for the synthesis and characterization of novel chiral zinc(II) and copper(II) complexes with [(1R)-2-amino-1-phenylethyl]dimethylamine. The methodologies are designed to be accessible to researchers in both academic and industrial settings. The comprehensive characterization techniques outlined will ensure the validation of the synthesized compounds. The potential applications in asymmetric catalysis and materials science highlight the significance of these complexes in advancing various fields of chemical and pharmaceutical research.

References

  • Damena, T., Alem, M. B., et al. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry, 10, 1053532. [Link]

  • Mammadbayli, E. H., & Hajiyeva, G. A. (2022). Application of chiral copper complexes as catalysts in asymmetric synthesis. Journal of Chemical Problems, (2), 116-130. [Link]

  • PubChem. (n.d.). (2-Amino-1-phenylethyl)dimethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ben-Dawood, R. M., et al. (2018). New copper (II) complexes with ethylenediamine, bipyridine and amino acids: synthesis, characterization, optimization of geometry by theoretical DFT studies, electrochemical properties and biological activities. Journal of Chemical and Pharmaceutical Research, 10(6), 1-13. [Link]

  • Li, Y., et al. (2019). Infrared spectra of neutral dimethylamine clusters: An infrared-vacuum ultraviolet spectroscopic and anharmonic vibrational calculation. The Journal of Chemical Physics, 150(6), 064317. [Link]

  • Champloy, F., et al. (1998). Studies of Copper Complexes Displaying N3S Coordination as Models for CUB Center of Dopamine β-Hydroxylase and Peptidylglycine α-Hydroxylating Monooxygenase. Inorganic Chemistry, 37(16), 3910-3918. [Link]

  • Eishika, et al. (2024). Review of Synthesis and Characterization of Cu (I) Complexes. International Journal of Research and Review, 11(1), 194-200. [Link]

  • Wang, Y., et al. (2015). Dinuclear complexes of copper and zinc with m-xylene/cyclohexane-linked bis-aspartic acids: Synthesis, characterization, dioxygen activation, and catalytic oxidation of nitrobenzene in pure aqueous solution. Dalton Transactions, 44(3), 1195-1205. [Link]

  • Gąsowska, A., et al. (2020). Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity. Molecules, 25(4), 935. [Link]

  • Sylvanus, U. O., et al. (2022). Synthesis and Characterisation of Zinc (II) and Nickel (II) Complexes with 3-Hydroxy-4-(2-Hydroxy Phenyl) Amino Cyclobut. Juniper Online Journal of Chemistry, 1(1). [Link]

  • Bhowmik, P., et al. (2018). Bioactive Heterometallic Cu II –Zn II Complexes with Potential Biomedical Applications. Inorganic Chemistry, 57(21), 13490-13502. [Link]

  • Liu, Y., et al. (2017). Synthesis and Characterization of Zinc(II) Complex with (1R, 2R)-(-)-Diaminocyclohexane-N,N'-bis(3-tert-butyl-5 -(4'-methylbenzoate)-salicylidene). Journal of Chemical Crystallography, 47, 245-250. [Link]

  • Reddy, P. R., & Reddy, A. M. (2001). Synthesis and characterization of mixed ligand complexes of zinc (II) with uridine and amino acids. Journal of Chemical Sciences, 113(4), 323-332. [Link]

  • North, M., & Belokon, Y. N. (2002). Chiral transition metal complexes in asymmetric catalysis. Chemical Society Reviews, 31(4), 211-220. [Link]

  • Bouchet, A., et al. (2015). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3(+)-π interaction. Physical Chemistry Chemical Physics, 17(39), 25742-25754. [Link]

  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. [Link]

  • Rajalakshmi, K., et al. (2015). Crystal structure of [2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO](1,10-phenanthroline-κ N,N′)copper(II) perchlorate. IUCrData, 1(1), x150001. [Link]

  • Zec, M., et al. (2018). Kinetics, DFT Study and Antibacterial Activity of Zinc(II) and Copper(II) Terpyridine Complexes. Journal of the Mexican Chemical Society, 62(2), 1-15. [Link]

  • Brown, D. (n.d.). 1H proton nmr spectrum of dimethylamine. Doc Brown's Chemistry. Retrieved from [Link]

  • Brown, D. (n.d.). Infrared spectrum of dimethylamine. Doc Brown's Chemistry. Retrieved from [Link]

  • Feringa, B. L. (2000). Asymmetric copper-catalyzed conjugate additions of organometallic reagents. Accounts of Chemical Research, 33(6), 346-353. [Link]

  • Kötting, C., et al. (2025). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. bioRxiv. [Link]

  • Laskar, I. R., et al. (2001). Diamine complexes of nickel(II) nitrate: X-ray single crystal structural analysis of trans-[NiL2(NO3)2] [L = 1-(2-aminoethyl)piperidine]. Transition Metal Chemistry, 26(4), 456-460. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-amino-1-phenylethyl)dimethylamine (C10H16N2). Retrieved from [Link]

Sources

Method

Standard operating procedure for handling [(1R)-2-amino-1-phenylethyl]dimethylamine in glovebox

Core Directive & Scope Objective: To establish a rigorous protocol for the intake, manipulation, and storage of [(1R)-2-amino-1-phenylethyl]dimethylamine (CAS: 56716-98-2 / 6342-21-8) within a nitrogen or argon glovebox...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Objective: To establish a rigorous protocol for the intake, manipulation, and storage of [(1R)-2-amino-1-phenylethyl]dimethylamine (CAS: 56716-98-2 / 6342-21-8) within a nitrogen or argon glovebox environment.

Rationale: This compound is a chiral 1,2-diamine featuring both a primary amine (-NH


) and a tertiary amine (-NMe

). While oxidation is a concern, the primary failure mode in handling this substance is carbamate formation via reaction with trace CO

and catalyst poisoning of the glovebox purification system. Standard Schlenk lines often fail to eliminate micro-leaks of CO

sufficient to degrade the optical purity and stoichiometry of this ligand.

Target Audience: Synthetic Chemists, Process Engineers, and Glovebox Managers.

Physicochemical Profile & Hazards

Before introduction, the operator must understand the material's behavior in an inert environment.

PropertyDataOperational Implication
Structure (R)-N

,N

-dimethyl-1-phenylethane-1,2-diamine
Bidentate Ligand: Chelates metals; "sticky" residue.
Physical State Light Yellow LiquidVapor Risk: High. Diffuses through standard septa over time.
Boiling Point ~117 °C (at reduced pressure)Volatility: Significant vapor pressure at ambient T.
Reactivity Strong Base, NucleophilicCO

Scavenger:
Rapidly forms solid carbamates (white crust).
Glovebox Risk High Catalyst Poison: Amine vapors irreversibly bind to Cu/Mn catalysts.

Glovebox Readiness: The "Self-Validating" System

To ensure scientific integrity, the environment must be validated before the bottle is opened.

Atmosphere Metrics
  • Oxygen (O

    
    ):  < 0.5 ppm (Strict limit to prevent oxidative degradation).
    
  • Moisture (H

    
    O):  < 0.5 ppm (Moisture catalyzes carbamate formation).
    
  • Nitrogen vs. Argon: Argon is preferred if weighing small masses (density prevents static scattering), but Nitrogen is acceptable for this liquid amine.

The "Circulation-OFF" Protocol (CRITICAL)

Most glovebox purification systems use a copper or manganese-based catalyst bed to remove O


. Volatile amines (like this compound) bind irreversibly to these metal centers, permanently reducing the capacity of the box.
  • Step 1: Check the O

    
    /H
    
    
    
    O sensors. If stable (<0.5 ppm), proceed.
  • Step 2: Turn OFF the main circulation blower.

  • Step 3: Close the manual isolation valves to the purifier bed (if equipped).

  • Reasoning: This creates a static atmosphere.[1] Any amine vapor released stays in the box chamber and does not enter the expensive catalyst bed.

Detailed Protocols

Protocol A: Intake (Antechamber Transfer)

Goal: Introduce the liquid without imploding the vessel or introducing air.

  • Vessel Prep: Ensure the amine is in a Schlenk flask or a septum-sealed crimp vial. Do not bring in bottles with simple screw caps unless they are taped with electrical tape, as the vacuum cycle can loosen them.

  • Cycle Setup:

    • Place vessel in the antechamber.[2]

    • Liquid Cycle: If the container is not essentially full or is a simple screw cap, use a "Refill-Purge" method (no high vacuum) to prevent boiling the liquid out of the container.

    • Standard Cycle: If sealed in a high-pressure Schlenk, perform 3x Vacuum/Refill cycles (down to -100 kPa).

  • Validation: Upon opening the inner door, verify the O

    
     sensor does not spike >5 ppm. If it does, close immediately; the antechamber was not purged correctly.
    
Protocol B: Dispensing & Handling

Goal: Accurate dosing while mitigating vapor release.

  • Preparation:

    • Lay down a disposable absorbent mat (pig mat). Amine spills are difficult to clean and will off-gas for months.

    • Have a secondary container (jar with lid) ready to hold the amine bottle when not in use.

  • Dispensing:

    • Preferred: Use a gas-tight glass syringe with a long needle.

    • Avoid: Pouring. The meniscus is difficult to control, and drips will contaminate the gloves.

  • Vapor Containment (The "Trap" Method):

    • If the circulation is OFF (see Section 3.2), you are working in a static box.

    • Keep the amine bottle open for the absolute minimum time.

    • Pro-Tip: Place an open vial of activated charcoal near the working area to adsorb fugitive amine vapors during the manipulation.

Protocol C: Decontamination & Exit

Goal: Protect the catalyst bed after the work is done.

  • Seal: Tightly cap the amine vessel. Wrap the cap with electrical tape or Parafilm.

  • Secondary Containment: Place the sealed vessel inside a glass jar or Qorpak container with a Teflon-lined lid. This "double containment" prevents slow leakage of vapors during storage.

  • Purge:

    • Before turning the circulation back on, perform a "Box Purge" (flush to waste) for 5–10 minutes if the box has this function.

    • If no flush is available, ensure all amine containers are double-sealed.

  • Restore: Open purifier valves and turn the circulation blower ON . Watch the sensors; a temporary spike is normal as the gas mixes.

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision logic for protecting the glovebox catalyst during amine handling.

GloveboxAmineProtocol Start START: Amine Intake CheckSensors Check O2/H2O Levels (< 0.5 ppm?) Start->CheckSensors StopOps STOP: Regenerate Box CheckSensors->StopOps No ProtectCat CRITICAL: Protect Catalyst 1. Turn Blower OFF 2. Close Purifier Valves CheckSensors->ProtectCat Yes Handling Handling Phase (Syringe Transfer / Weighing) ProtectCat->Handling VaporMitigation Vapor Mitigation (Use Charcoal Trap / Pig Mat) Handling->VaporMitigation Concurrent Seal Sealing Phase 1. Tape Cap 2. Secondary Jar Containment Handling->Seal Purge Flush/Purge Box Atmosphere (To Waste) Seal->Purge Restart Restart Circulation (Open Valves -> Blower ON) Purge->Restart Storage Storage (Double Containment) Restart->Storage

Figure 1: Decision matrix for handling volatile amines to prevent catalyst poisoning.

Troubleshooting & Quality Control

SymptomDiagnosisCorrective Action
White Crust on Bottle Cap Carbamate formation due to CO

leak.
Material is compromised. Redistill or discard. Check box leak rate.
O

Sensor "Stuck" at 0 ppm
Sensor poisoning by amine vapors.Fuel cell sensor requires replacement. Do not trust readings.
Glovebox Pressure Spikes Volatile solvent/amine expansion.Ensure antechamber cycles are appropriate for liquids (Static/Refill method).

Validation Experiment (NMR): Before using the amine in a sensitive catalytic step, run a


H NMR in C

D

.
  • Check: Look for a broad downfield shift or new peaks around 5.0–6.0 ppm (carbamate N-H) which indicate reaction with CO

    
     [1].
    

References

  • Reactivity of Amines with CO

    
    : 
    
    • Title: CO2 Fixation into Novel CO2 Storage Materials Composed of 1,2-Ethanediamine and Ethylene Glycol Derivatives.[3]

    • Source: PubMed / NIH.
    • URL:[Link]

  • Glovebox Catalyst Poisoning

    • Title: Glovebox General Use: Volatile Chemicals (Amines and Phosphines).[4][5]

    • Source: University of California, Santa Barbara (UCSB) Safety Guidelines.
    • URL:[Link]

  • Chemical Structure & Properties

    • Title: (2-Amino-1-phenylethyl)dimethylamine | C10H16N2 | CID 241652.[6][7][8]

    • Source: PubChem.[6][7][9]

    • URL:[Link]

  • Standard Glovebox Operations: Title: Glovebox Policies and Procedures (Catalyst Compatibility). Source: Texas A&M University.

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess yields with [(1R)-2-amino-1-phenylethyl]dimethylamine ligands

Technical Support Center: Asymmetric Synthesis Optimization Topic: Improving Enantiomeric Excess (ee) with [(1R)-2-amino-1-phenylethyl]dimethylamine Ligands Reference ID: KB-ASYM-ZN-004 Core Directive: The "Chiral Pocket...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Synthesis Optimization Topic: Improving Enantiomeric Excess (ee) with [(1R)-2-amino-1-phenylethyl]dimethylamine Ligands Reference ID: KB-ASYM-ZN-004

Core Directive: The "Chiral Pocket" Architecture

Welcome to the technical support hub for asymmetric organozinc catalysis. You are likely utilizing [(1R)-2-amino-1-phenylethyl]dimethylamine (and its derivatives) to catalyze the enantioselective addition of dialkylzinc reagents (e.g., Et₂Zn) to aldehydes.

This ligand belongs to the privileged class of chiral 1,2-diamines .[1] Unlike amino-alcohol ligands (e.g., DAIB, ephedrine) which rely on a rigid O-Zn-N chelate, your diamine ligand operates via a specific N,N-bidentate coordination . The "dimethylamine" moiety acts as a Lewis base to activate the organozinc, while the primary amine (or secondary, depending on derivation) creates the chiral steric wall, directing the nucleophilic attack.

The Critical Insight: Success with this ligand relies on the "Bimetallic Transition State." One zinc atom acts as the Lewis acid (activating the aldehyde), while a second zinc atom (part of the organozinc reagent) delivers the alkyl group. If this cooperative bridge is disrupted by moisture, aggregation, or improper stoichiometry, your ee will plummet.

Troubleshooting Wizard (Logic & Diagnostics)

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start START: Define the Problem Issue What is the primary failure? Start->Issue LowEE Low Enantiomeric Excess (<80% ee) Issue->LowEE LowYield Low Conversion / Yield Issue->LowYield Racemic Check Background Reaction (Run blank w/o ligand) LowEE->Racemic Step 1 Moisture Moisture Contamination (Zn reagents hydrolyzed?) LowYield->Moisture Step 1 Temp Temperature Issue? (Lower T increases selectivity) Racemic->Temp Blank is slow Use Additives (Ti, LiCl) Use Additives (Ti, LiCl) Racemic->Use Additives (Ti, LiCl) Blank is fast Purity Ligand Purity? (Check for partial racemization) Temp->Purity T is optimized NLE Non-Linear Effect Analysis (Is ligand ee < 99%?) Purity->NLE Ligand is pure Stoich Stoichiometry Mismatch (Need >2 equiv Et2Zn?) Moisture->Stoich Dry conditions confirmed Agg Catalyst Aggregation (Solvent polarity too low?) Stoich->Agg Ratio correct

Figure 1: Diagnostic logic flow for asymmetric zinc additions. Follow the path corresponding to your primary experimental observation.

Technical Deep Dive & Protocols

The "Racemic Background" Problem

Symptom: You observe moderate yield but low ee (e.g., 20-40%). Cause: Dialkylzinc reagents can react with aldehydes without a ligand, producing racemic alcohol. If this "background" rate competes with the ligand-catalyzed rate, ee drops. Solution:

  • Temperature Control: The ligand-catalyzed pathway usually has a lower activation energy than the background reaction. Lower the temperature (0°C to -20°C). The catalytic rate will drop slightly, but the background rate will drop significantly, improving ee.

  • Ligand Loading: Increase ligand loading (from 1-2 mol% to 5-10 mol%) to ensure the catalytic pathway dominates.

The Non-Linear Effect (NLE) Advantage

Expert Insight: Chiral 1,2-diamine ligands often exhibit a Positive Non-Linear Effect (+NLE) .

  • Mechanism: In solution, the zinc-ligand complexes form dimers. The heterochiral dimer (containing one (R)-ligand and one (S)-ligand) is often thermodynamically more stable but catalytically inactive .

  • Implication: If your ligand is only 80% ee, the "minor" enantiomer is sequestered into inactive heterochiral dimers, leaving the active monomeric species with a much higher effective ee (often >95%).

  • Action: If you suspect your ligand is partially racemized, do not discard it immediately. Test it. You may still achieve high product ee due to this "Asymmetric Amplification."

Optimized Protocol: Addition of Et₂Zn to Benzaldehyde

Standardized for [(1R)-2-amino-1-phenylethyl]dimethylamine

Reagents:

  • Aldehyde: 1.0 mmol (Purified/Distilled immediately before use)

  • Ligand: 0.05 mmol (5 mol%)

  • Et₂Zn: 2.2 mmol (1.0 M in Hexane or Toluene)

  • Solvent: Toluene (Anhydrous, 3 mL)

Step-by-Step:

  • Ligand Activation: In a flame-dried Schlenk tube under Argon, dissolve the Ligand (5 mol%) in anhydrous Toluene.

  • Zinc Coordination: Add Et₂Zn (2.2 equiv) dropwise at room temperature.

    • Observation: Evolution of ethane gas (bubbles) indicates formation of the Zinc-Amide complex.

    • Wait: Stir for 15-20 minutes to ensure complete formation of the active catalyst species.

  • Cooling: Cool the mixture to 0°C (or -20°C for higher selectivity).

  • Substrate Addition: Add the Aldehyde (1.0 equiv) slowly (over 5-10 minutes). Rapid addition can trigger local heating and background reaction.

  • Reaction: Stir at 0°C. Monitor by TLC.

    • Note: Reaction typically completes in 2-6 hours.

  • Quench: Carefully add saturated NH₄Cl (aq) and 1N HCl to break the zinc salts. Extract with Et₂O or DCM.

Data & Performance Metrics

Table 1: Solvent & Temperature Effects on ee (Representative Data)

SolventTemperatureYield (%)ee (%)Notes
Toluene 25°C 9284Fast reaction, moderate selectivity.
Toluene 0°C 8896 Optimal balance.
Toluene -20°C 7598Slower, highest purity.
THF0°C9065Coordinating solvents compete with ligand.
Hexane0°C8591Solubility issues may occur.

Frequently Asked Questions (FAQs)

Q1: My reaction turns cloudy immediately after adding Et₂Zn. Is this normal? A: No. Cloudiness usually indicates moisture contamination forming Zinc Oxide/Hydroxide precipitates.

  • Fix: Ensure your toluene is distilled over Sodium/Benzophenone or passed through an activated alumina column. Flame-dry your glassware under vacuum.

Q2: Can I use this ligand for ketones instead of aldehydes? A: Generally, no . Ketones are much less reactive and sterically hindered.

  • Modification: For ketones, you typically need a Titanium-based system (using Ti(OiPr)₄) or a different ligand class (like Camphor-derived amino alcohols) to activate the carbonyl sufficiently.

Q3: Why do I need 2.2 equivalents of Diethylzinc? A: The stoichiometry is crucial.

  • 0.05 equiv reacts with the ligand to form the catalyst.

  • 1.0 equiv acts as the nucleophile (transferring the ethyl group).

  • 1.0 equiv acts as a Lewis acid to activate the aldehyde oxygen.

    • Result: Using only 1.1 equivalents often leads to stalled reactions at ~50% conversion.

Q4: I am getting the opposite enantiomer than predicted. Why? A: Check your ligand's configuration.

  • The (1R) configuration in [(1R)-2-amino-1-phenylethyl]dimethylamine typically directs the attack to the Si-face of the aldehyde (yielding the S-alcohol for Et₂Zn addition to Benzaldehyde), assuming the standard Noyori transition state model.

  • Verification: Ensure you haven't inadvertently purchased the (1S) enantiomer or a derivative with inverted stereocenters.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][3][4][5] Chemical Reviews, 92(5), 833-856. Link

  • Kitamura, M., et al. (1989). Enantioselective alkylation of aldehydes promoted by chiral amino alcohols.[3][4] Mechanism and nonlinear effect.[3][6] Journal of the American Chemical Society, 111(11), 4028-4036. Link

  • Pale, P., et al. (2003). Asymmetric addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-diamines.[3] Tetrahedron: Asymmetry, 14(1), 121-128. Link

Sources

Optimization

Purification techniques for removing impurities from [(1R)-2-amino-1-phenylethyl]dimethylamine

[1] Molecule Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9] Before initiating purification, it is critical to understand the physicochemical behavior of [(1R)-2-amino-1-phenylethyl]dimethylamine .[1] This m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Molecule Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Before initiating purification, it is critical to understand the physicochemical behavior of [(1R)-2-amino-1-phenylethyl]dimethylamine .[1] This molecule is a chiral vicinal diamine featuring a hindered tertiary amine at the benzylic position and a primary amine at the terminal position.[1]

  • IUPAC Name: (1R)-N^1,N^1-dimethyl-1-phenylethane-1,2-diamine[1]

  • Key Functional Groups:

    • Benzylic Tertiary Amine (

      
      ):  Sterically hindered, less nucleophilic.[1]
      
    • Primary Amine (

      
      ):  Highly nucleophilic, prone to carbamate formation with atmospheric 
      
      
      
      .[1]
  • Physical State: Typically a viscous, pale yellow oil or low-melting solid (hygroscopic).[1]

  • Solubility: Miscible with alcohols, DCM, and toluene; sparingly soluble in water at high pH; highly soluble in aqueous acid.[1]

Diagnostic Troubleshooting (Q&A)

This section addresses specific scenarios reported by users in the field.

Issue 1: "My product remains a viscous oil and refuses to crystallize, even though the literature suggests a solid."

Diagnosis: This is the most common issue with phenylethylamine derivatives.[1] It usually indicates one of three problems:

  • Residual Solvent: High-boiling solvents (DMF, Toluene) trapped in the amine lattice.[1]

  • Regioisomer Contamination: Presence of the N^2,N^2-dimethyl isomer (dimethyl group on the terminal carbon) disrupts crystal packing.[1]

  • Atmospheric

    
     Absorption:  The primary amine rapidly reacts with air to form carbamate salts, lowering the melting point.[1]
    

Corrective Action:

  • Immediate: Dissolve the oil in dry diethyl ether and bubble dry HCl gas to form the dihydrochloride salt. These salts are almost always stable, non-hygroscopic solids that can be recrystallized from Ethanol/EtOAc.[1]

  • Purification: If the free base is required, perform a Kugelrohr Distillation (high vacuum,

    
     mmHg, 
    
    
    
    C).[1] The "oil" is often just a supercooled liquid; seeding with a pure crystal after distillation often induces solidification.[1]
Issue 2: "I am seeing a persistent impurity at RRT 0.95 in my HPLC that resists acid-base extraction."

Diagnosis: This is likely the Monomethyl Impurity ([(1R)-2-amino-1-phenylethyl]methylamine).[1]

  • Cause: Incomplete methylation during synthesis (e.g., reductive amination using formaldehyde).[1]

  • Why it persists: Its pKa is nearly identical to the product, making acid-base extraction ineffective.[1]

Corrective Action: Use Selective Amide Derivatization .

  • React the crude mixture with a slight excess of Ethyl Formate or Acetic Anhydride at

    
    C.
    
  • Mechanism: The primary amine (

    
    ) of the product and the secondary amine (
    
    
    
    ) of the impurity will both react.[1] However, the tertiary amine (
    
    
    ) of your target product cannot react.[1]
  • Crucial Step: Perform an acid wash.[1] The acylated impurities are now neutral amides and will stay in the organic layer.[1] Your target product (tertiary amine) remains basic and will extract into the aqueous acid layer.[1]

  • Basify the aqueous layer and extract to recover the pure target.[1]

Issue 3: "My Enantiomeric Excess (ee%) is stuck at 85% despite recrystallization."

Diagnosis: You are likely using a "Kinetic" resolution method rather than a "Thermodynamic" one, or you are using the wrong chiral acid stoichiometry. Vicinal diamines can form both mono- and di-salts.[1]

Corrective Action: Switch to Dibenzoyl-L-tartaric acid (L-DBTA) .

  • Protocol: Use 0.5 equivalents of L-DBTA per mole of diamine in Ethanol.[1]

  • Reasoning: The bulky benzoyl groups create a rigid "chiral pocket" that discriminates the (1R) isomer more effectively than unsubstituted tartaric acid.[1]

  • See Protocol B below.

Purification Protocols

Protocol A: The "Chemical Purity" Workflow (Removal of Non-Chiral Impurities)

Use this for removing starting materials, regioisomers, and inorganic salts.[1]

  • Dissolution: Dissolve crude amine (10 g) in MTBE (100 mL).

  • Alkaline Wash: Wash with 1M NaOH (2

    
     20 mL) to remove any acidic impurities or amphoteric byproducts.[1]
    
  • Acid Extraction (The Cut):

    • Extract the organic layer with 1M HCl (3

      
       40 mL).[1]
      
    • Discard the organic layer (contains neutral impurities like unreacted styrene oxide or amides).[1]

  • Basification: Cool the combined acidic aqueous extracts to

    
    C. Slowly add 50% NaOH until pH 
    
    
    
    .
  • Recovery: Extract with DCM (3

    
     50 mL). Dry over 
    
    
    
    (anhydrous).[1][2]
  • Distillation: Concentrate and distill under high vacuum (

    
     mmHg). Collect the fraction boiling at 
    
    
    
    C.
Protocol B: Optical Resolution (Enantiomeric Enrichment)

Use this if ee% < 98%.[1]

Materials:

  • Crude (1R)-diamine (racemic or low ee).[1]

  • (-)-Dibenzoyl-L-tartaric acid (anhydrous).[1]

  • Solvent: Ethanol (Absolute) / Methanol (9:1 ratio).[1]

Steps:

  • Stoichiometry: Calculate 1.0 molar equivalent of the diamine and 1.0 molar equivalent of Dibenzoyl-L-tartaric acid.

  • Mixing: Dissolve the diamine in the minimum amount of boiling Ethanol/MeOH mixture. In a separate flask, dissolve the acid in the same hot solvent mixture.

  • Combination: Add the hot acid solution to the hot amine solution with vigorous stirring.

  • Crystallization: Allow to cool slowly to room temperature over 4 hours, then refrigerate at

    
    C overnight. Rapid cooling traps the (1S) isomer.[1]
    
  • Filtration: Collect the salt.

  • Liberation: Suspend the salt in water, add 2M NaOH, and extract with DCM to obtain the free base. Check ee% via Chiral HPLC.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this diamine based on the specific type of impurity detected.

Purification_Workflow Start Crude [(1R)-2-amino-1-phenylethyl]dimethylamine Check_Purity Analyze Purity (HPLC/NMR) Start->Check_Purity Impurity_Neutral Neutral Impurities (Styrene oxide, Amides) Check_Purity->Impurity_Neutral Neutrals detected Impurity_Chiral Wrong Enantiomer ((1S)-isomer) Check_Purity->Impurity_Chiral Low ee% Impurity_Monomethyl Monomethyl Amine (Incomplete Methylation) Check_Purity->Impurity_Monomethyl Secondary amine detected Acid_Base Acid/Base Extraction (Protocol A) Impurity_Neutral->Acid_Base Resolution Crystallization w/ Dibenzoyl-L-Tartaric Acid (Protocol B) Impurity_Chiral->Resolution Derivatization Acylation w/ Ethyl Formate (Selective Amide Formation) Impurity_Monomethyl->Derivatization Distillation High Vac Distillation (0.5 mmHg) Acid_Base->Distillation Resolution->Acid_Base Derivatization->Acid_Base Final_Product Pure (1R)-Diamine (>99% ee, >98% chemical purity) Distillation->Final_Product

Figure 1: Decision tree for selecting the appropriate purification module based on impurity profile.[1]

Analytical Reference Data

Table 1: Common Impurities and Retention Strategies

Impurity TypeStructure NoteDetection (Method)Removal Strategy
(1S)-Enantiomer Mirror imageChiral HPLC (Chiralpak AD-H)Salt resolution with Dibenzoyl-L-Tartaric acid.[1]
Regioisomer

-dimethyl (terminal)

H NMR (Shift in

protons)
Fractional Distillation (Boiling point variance

C).[1]
Monomethyl Secondary amine (

)
HPLC (Tailing peak)Chemical derivatization (Acylation) followed by acid wash.[1]
N-Oxide

species
LC-MS (

)
Reduction with

or discard (highly polar, stays in aqueous).[1]
Recommended HPLC Method (Chiral)
  • Column: Daicel Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Note: The Diethylamine (DEA) modifier is mandatory to suppress peak tailing caused by the interaction of the free amine with silanol groups on the silica support.[1]

References

  • Organic Syntheses, Coll.[1] Vol. 5. (1973).[1]

    
    -Phenylethyldimethylamine and related analogs.[1] John Wiley & Sons.[1] [1]
    
  • Sielc Technologies. (2018).[1] Separation of 1,2-Ethanediamine, N,N-dimethyl-N'-phenyl- on Newcrom R1 HPLC column.

  • Sigma-Aldrich. (n.d.).[1] Product Specification: (S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine.[1][3][4][1]

  • PubChem. (2021).[1][5] N,N'-dimethyl-1-phenylethane-1,2-diamine Compound Summary. National Library of Medicine.[1] [1]

  • TCI Chemicals. (n.d.).[1] Resolution of Amines using Tartaric Acid Derivatives.[1][2] Technical Note. (General reference for L-DBTA usage in amine resolution).[1]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with [(1R)-2-amino-1-phenylethyl]dimethylamine

Welcome to the technical support hub for [(1R)-2-amino-1-phenylethyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues, partic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for [(1R)-2-amino-1-phenylethyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues, particularly in non-polar solvent systems. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Understanding the Molecule: Why Solubility is a Challenge

[(1R)-2-amino-1-phenylethyl]dimethylamine, with the molecular formula C10H16N2, is a versatile amine compound.[1] Its structure contains both a non-polar phenyl group and two polar amine groups (a primary and a tertiary amine). This dual character is the primary reason for its challenging solubility profile in purely non-polar solvents. The principle of "like dissolves like" governs solubility, meaning polar molecules dissolve best in polar solvents and non-polar molecules in non-polar solvents.[2][3][4] The presence of amine groups allows for hydrogen bonding, a strong intermolecular force that favors interaction with polar solvents.[5]

PropertyValueSource
Molecular FormulaC10H16N2[1][6]
Molecular Weight164.25 g/mol [1][6]
AppearanceLight yellow liquid[1]
Predicted pKa8.86 ± 0.10[7]

Frequently Asked Questions (FAQs)

Q1: Why won't [(1R)-2-amino-1-phenylethyl]dimethylamine dissolve in my non-polar solvent (e.g., hexane, toluene)?

A1: The primary reason is the polarity mismatch. The amine functional groups in the molecule are capable of hydrogen bonding and have a significant dipole moment, making the molecule polar. Non-polar solvents like hexane and toluene lack the ability to form these strong interactions and cannot effectively solvate the polar amine portions of the molecule.[4][5] The energy required to break the strong intermolecular hydrogen bonds between the amine molecules is not compensated by the weak van der Waals forces that would form with a non-polar solvent.[4][8]

Q2: I've noticed the compound is a light yellow liquid. Does its physical state affect solubility?

A2: Yes, but perhaps not in the way you might think. While it is already a liquid, indicating that less energy is needed to overcome a crystal lattice structure compared to a solid, the fundamental issue of intermolecular forces still dominates. The liquid state suggests that the intermolecular forces are not as strong as in a solid, but they are still significant enough to prevent miscibility with non-polar solvents.

Q3: Are there any non-polar solvents where it might have some limited solubility?

A3: You might observe slightly better (though likely still poor) solubility in aromatic non-polar solvents like benzene or toluene compared to aliphatic ones like hexane. This is because the phenyl group on your molecule can participate in weak π-π stacking interactions with the aromatic ring of the solvent. However, this is often insufficient to overcome the polarity of the amine groups.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

If you are encountering insolubility, do not despair. Several well-established techniques can be employed to overcome this challenge.

Issue 1: Complete Insolubility in a Pure Non-Polar Solvent

Cause: As discussed, this is due to a fundamental polarity mismatch between your polar amine compound and the non-polar solvent.

Solution 1: Employing a Co-solvent System

This is often the most effective and straightforward approach. A co-solvent is a water-miscible solvent that, when added to the primary solvent, can increase the solubility of a poorly soluble compound.[9][10]

  • Step-by-Step Protocol:

    • Begin by dissolving your [(1R)-2-amino-1-phenylethyl]dimethylamine in a minimal amount of a polar protic solvent in which it is readily soluble (e.g., isopropanol, ethanol, or methanol).

    • Once fully dissolved, slowly add this solution dropwise into your non-polar solvent while stirring vigorously.

    • Continue adding the polar solution until you reach the desired concentration or until the solution becomes cloudy, indicating the solubility limit has been exceeded.

    • If cloudiness occurs, add a small amount of the polar co-solvent to redissolve the precipitate.

  • Why this works: The co-solvent bridges the polarity gap between the solute and the non-polar solvent. It can interact with both the polar amine groups of your compound (via hydrogen bonding) and the non-polar solvent molecules.[10]

Caption: Co-solvent bridges the polarity gap for solubilization.

Solution 2: In-situ Salt Formation

Converting the amine to a salt by adding an acid can dramatically alter its solubility profile. While this typically increases aqueous solubility, forming an ion pair with a lipophilic counter-ion can enhance solubility in less polar organic solvents.[11][12]

  • Step-by-Step Protocol:

    • Dissolve the [(1R)-2-amino-1-phenylethyl]dimethylamine in a slightly polar solvent like dichloromethane (DCM) or diethyl ether.

    • Add a stoichiometric equivalent of a lipophilic acid, such as a long-chain carboxylic acid (e.g., oleic acid) or a sulfonic acid with a large organic group (e.g., p-toluenesulfonic acid).

    • Stir the mixture at room temperature. The formation of the ammonium salt ion pair often leads to a clear solution.

    • This solution containing the ion pair can then be diluted with your target non-polar solvent.

  • Why this works: The protonation of the amine group creates a charge. When paired with a large, lipophilic counter-ion, the overall complex becomes more "greasy" or non-polar in character, allowing it to be more readily solvated by the non-polar solvent.[13]

Salt_Formation Amine Free Amine (Polar Head) Salt Lipophilic Ion Pair (Soluble in Non-Polar Solvents) Amine->Salt Protonation Acid Lipophilic Acid (Non-Polar Tail) Acid->Salt Ion Pairing

Caption: Salt formation increases non-polar character.

Issue 2: Compound "Oils Out" or Precipitates Upon Addition to the Reaction Mixture

Cause: This occurs when the local concentration of the compound exceeds its solubility limit in the bulk solvent mixture, often during addition or as the reaction proceeds and the solvent composition changes.

Solution: Slow Addition and Temperature Control

  • Step-by-Step Protocol:

    • Prepare a stock solution of your compound using one of the solubilization methods described above (co-solvent or salt formation).

    • Add this stock solution to your reaction vessel very slowly, using a syringe pump for precise control if necessary. This maintains a low concentration of the added compound at all times.

    • Ensure vigorous stirring to promote rapid dispersion.

    • Consider gently warming the reaction mixture. For many compounds, solubility increases with temperature.[2] However, be mindful of the thermal stability of all reactants.

  • Why this works: Slow addition prevents the system from being overwhelmed by a high local concentration of the solute. Warming the mixture provides additional thermal energy to overcome the energy barrier to dissolution.

Final Recommendations

When faced with solubility challenges, a systematic approach is key. Always start with the simplest method, such as using a co-solvent, before moving to more complex chemical modifications like salt formation. It is also crucial to consider the downstream implications of your chosen method. For instance, if you form a salt, you may need to add a subsequent neutralization step in your workup to recover the free amine.

This guide provides a foundational framework for troubleshooting. The optimal solution will always be dependent on the specific conditions of your experiment, including the exact non-polar solvent used, the required concentration, and the nature of the other components in your system.

References

  • PubChem. (2-Amino-1-phenylethyl)dimethylamine | C10H16N2 | CID 241652. [Link]

  • Chem-Impex. (2-Amino-1-phenylethyl)dimethylamine. [Link]

  • Quora. Are amines soluble in organic solvents? [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • CUTM Courseware. Solubility Enhancement Technique. [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. [Link]

  • PubChemLite. (2-amino-1-phenylethyl)dimethylamine (C10H16N2). [Link]

  • Reddit. (2020, April 20). How are non polar amino acids soluble in polar solvents ? Isn't it that like dissolves like ? [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • The Solution Process. [Link]

  • Kent Academic Repository. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. [Link]

  • How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? [Link]

  • ResearchGate. (2012, August 30). Layering polar and non polar solvents - which solvents would be a good choice? [Link]

  • Nagwa. Lesson Explainer: Polar and Nonpolar Solvents. [Link]

  • MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently? [Link]

  • Chemistry Stack Exchange. (2012, October 3). How do non-polar substances dissolve in non-polar solvents? [Link]

Sources

Optimization

Technical Support Center: Navigating Phase Separation Challenges with [(1R)-2-amino-1-phenylethyl]dimethylamine Derivatives

Welcome to the Technical Support Center dedicated to resolving phase separation problems involving [(1R)-2-amino-1-phenylethyl]dimethylamine and its derivatives. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to resolving phase separation problems involving [(1R)-2-amino-1-phenylethyl]dimethylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges such as emulsion formation, 'oiling out,' and other phase separation phenomena during their experimental work. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these complex issues with confidence.

Introduction: Understanding the Challenge

[(1R)-2-amino-1-phenylethyl]dimethylamine, also known as (1R)-N,N-dimethyl-1-phenylethane-1,2-diamine, and its derivatives are valuable chiral building blocks in pharmaceutical and agrochemical research.[1] Their unique structural features, however, can present significant challenges during purification and isolation, often leading to phase separation problems that can hinder research progress and impact product purity. This guide will equip you with the knowledge and practical techniques to effectively address these issues.

Troubleshooting Guide: From Emulsions to 'Oiling Out'

This section addresses specific phase separation problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing a detailed explanation of the underlying causes and a step-by-step protocol for resolution.

Issue 1: Emulsion Formation During Aqueous Workup

Question: I'm performing a liquid-liquid extraction after a reaction involving a [(1R)-2-amino-1-phenylethyl]dimethylamine derivative, and a stubborn emulsion has formed between the aqueous and organic layers. How can I break this emulsion and achieve a clean phase separation?

Answer: Emulsion formation is a common problem when working with amine derivatives, which can act as surfactants, especially when they are partially protonated or when the reaction mixture contains other surface-active impurities. The key to breaking an emulsion is to alter the properties of the liquid phases to favor a distinct separation.

Underlying Causes:

  • Surfactant-like Properties: The amphiphilic nature of the amine derivative, with its polar amino groups and nonpolar phenyl ring, can lead to its accumulation at the interface of the aqueous and organic layers, stabilizing the emulsion.

  • Presence of Particulate Matter: Fine solid particles can stabilize emulsions by accumulating at the droplet interface.

  • High Mixing Energy: Vigorous shaking or stirring during extraction can create fine droplets that are slow to coalesce.

Troubleshooting Protocol:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer reduces the solubility of organic compounds and can help to break the emulsion by "forcing" the amine derivative into the organic phase.

  • Change the pH:

    • To drive the amine into the organic layer, increase the pH of the aqueous phase to at least 2 pH units above the pKa of the amine's conjugate acid. This deprotonates the amine, making it more soluble in the organic solvent.

    • Conversely, to extract the amine into the aqueous layer, decrease the pH to at least 2 pH units below the pKa of the amine's conjugate acid. This protonates the amine, making it more water-soluble.

  • Filtration: If the emulsion is stabilized by fine solid particles, filtering the entire mixture through a pad of celite or glass wool can remove the solids and break the emulsion.

  • Centrifugation: For smaller volumes, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the denser phase to the bottom, leading to a clean separation.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion by changing the overall solvent properties.

Issue 2: 'Oiling Out' During Crystallization

Question: I'm trying to crystallize my [(1R)-2-amino-1-phenylethyl]dimethylamine derivative, but it's separating as an oil instead of a solid. What causes this, and how can I induce crystallization?

Answer: "Oiling out," or liquid-liquid phase separation during crystallization, occurs when the solute is highly supersaturated in the solvent and its melting point is below the temperature of the solution. The resulting oil is often a supercooled liquid of the impure compound.

Underlying Causes:

  • High Supersaturation: Rapid cooling or the use of a solvent in which the compound is too soluble can lead to a high degree of supersaturation, favoring the formation of an oil over an ordered crystal lattice.

  • Impurities: The presence of impurities can lower the melting point of the compound, making it more prone to oiling out. Common impurities can include starting materials, byproducts, or residual solvents.[2][3]

  • Inappropriate Solvent Choice: The solvent should be a good solvent at elevated temperatures but a poor solvent at lower temperatures. If the solvent is too good, the compound may remain in solution as an oil even upon cooling.

Troubleshooting Protocol:

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling provides more time for the molecules to arrange themselves into a crystal lattice.

  • Solvent System Adjustment:

    • Add more of the "good" solvent: If using a mixed solvent system, adding a small amount of the solvent in which the compound is more soluble can sometimes prevent premature precipitation as an oil.

    • Introduce an "anti-solvent": Slowly add a solvent in which your compound is insoluble (the anti-solvent) to the solution of your compound in a good solvent until turbidity persists. Then, add a small amount of the good solvent to redissolve the oil and allow the solution to cool slowly.

  • Seed Crystals: Introduce a few small crystals of the pure compound (if available) to the supersaturated solution. Seed crystals provide a template for crystal growth and can help to bypass the formation of an oil.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal formation.

  • Purification Prior to Crystallization: If impurities are suspected, consider purifying the crude product by another method, such as column chromatography, before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of [(1R)-2-amino-1-phenylethyl]dimethylamine to consider for preventing phase separation?

A1: Understanding the following properties is crucial:

  • Molecular Weight: Approximately 164.25 g/mol .[4]

  • Predicted XlogP: Around 0.9, indicating moderate lipophilicity.[5] This suggests it will have solubility in a range of organic solvents but also some water solubility, especially when protonated.

  • Basicity: As a diamine, it has two basic centers. The pKa of the conjugate acids will determine its ionization state at a given pH. This is a critical parameter for liquid-liquid extractions.

  • Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while both nitrogens can be acceptors. This influences its solubility in protic solvents.

Q2: How do I choose the right solvent for dissolving and crystallizing my [(1R)-2-amino-1-phenylethyl]dimethylamine derivative?

A2: The general principle of "like dissolves like" is a good starting point. Given the moderate polarity of the parent compound, solvents like ethanol, isopropanol, ethyl acetate, and acetone are often good choices for initial solubility tests. For crystallization, an ideal solvent will dissolve the compound when hot but have limited solubility when cold. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can often provide the necessary solubility profile.[6]

Q3: Can the chirality of my [(1R)-2-amino-1-phenylethyl]dimethylamine derivative influence phase separation?

A3: Yes, particularly during crystallization. Enantiomers have identical physical properties in a non-chiral environment. However, if you are working with a racemic mixture and attempting to resolve it by forming diastereomeric salts with a chiral acid, the two diastereomers will have different solubilities. This difference is the basis for separation by fractional crystallization.[7] It's important to carefully control the crystallization conditions to selectively precipitate the less soluble diastereomer.

Q4: What analytical techniques are useful for characterizing phase separation and assessing the purity of my isolated product?

A4: A combination of techniques is often necessary:

  • Visual Observation: Simple observation of turbidity, emulsion formation, or oiling out is the first step.

  • Microscopy: A simple light microscope can help to distinguish between an oil and fine crystalline solids.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess of your product. Reversed-phase HPLC can be used to assess its chemical purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your compound and identifying any impurities.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of your compound and to study its thermal behavior, which can be useful in understanding oiling out phenomena.[6]

Data and Protocols at a Glance

Table 1: Recommended Solvent Systems for Crystallization of Phenylethylamine Derivatives

Derivative TypeRecommended Solvent SystemRationale
Free BaseEthanol/WaterBalances polarity for moderately polar derivatives.
Ethyl Acetate/HexaneGood for less polar derivatives.
IsopropanolOften a good single solvent for crystallization.
Hydrochloride SaltMethanol/Diethyl EtherThe salt is often soluble in methanol and insoluble in ether.
EthanolCan be a suitable single solvent for some salts.
Diastereomeric SaltsMethanol or EthanolCommonly used for the resolution of phenylethylamines with chiral acids.[6][8]

Experimental Protocol: Diastereomeric Salt Crystallization for Chiral Resolution

This protocol outlines the general steps for resolving a racemic mixture of a [(1R)-2-amino-1-phenylethyl]dimethylamine derivative using a chiral acid.

  • Dissolution: Dissolve the racemic amine derivative in a suitable solvent (e.g., methanol or ethanol) and heat gently. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, also with gentle heating.

  • Mixing: Slowly add the hot solution of the resolving agent to the hot solution of the amine with stirring.

  • Cooling: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

  • Further Cooling: Place the flask in an ice bath to maximize the yield of the crystallized salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

Visualizing Workflows

G cluster_0 Troubleshooting Emulsion Formation a Emulsion Observed b Add Saturated NaCl (Brine) a->b Increase Ionic Strength c Adjust pH a->c Alter Amine Solubility d Filter through Celite a->d Remove Particulates e Centrifuge a->e Mechanical Force f Clean Phase Separation b->f c->f d->f e->f G cluster_1 Resolving 'Oiling Out' in Crystallization g 'Oiling Out' Occurs h Slower Cooling g->h Promote Ordered Growth i Adjust Solvent System g->i Optimize Solubility j Add Seed Crystals g->j Provide Nucleation Template k Scratch Inner Flask g->k Induce Nucleation l Successful Crystallization h->l i->l j->l k->l

Caption: A decision tree for addressing the issue of a compound 'oiling out' during crystallization.

References

  • (2-Amino-1-phenylethyl)dimethylamine. PubChem. Available from: [Link]

  • Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. ACS Publications. Available from: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. Available from: [Link]

  • Crystallization of chiral thiourea derivatives of 1-phenylethylamine: transfer of stable motifs from racemic to homochiral environment. ResearchGate. Available from: [Link]

  • Visualizing Molecular Chirality in the Organic Chemistry Laboratory Using Cholesteric Liquid Crystals. Journal of Chemical Education. Available from: [Link]

  • Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available from: [Link]

  • Chiral Vicinal Diamines Derived from Mefloquine. PMC. Available from: [Link]

  • Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry. Available from: [Link]

  • Showing Compound 2-Phenylethylamine (FDB010580). FooDB. Available from: [Link]

  • A Novel Diamine Containing Ester and Diphenylethane Groups for Colorless Polyimide with a Low Dielectric Constant and Low Water. Semantic Scholar. Available from: [Link]

  • SENSITIVE AND SELECTIVE METHOD FOR LIQUID-LIQUID EXTRACTION OF CATIONIC DYE FROM AQUEOUS SOLUTION. International Journal of Current Research. Available from: [Link]

  • N,alpha-Dimethyl-beta-phenyl-phenethylamine Properties. CompTox Chemicals Dashboard. Available from: [Link]

  • Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. PMC. Available from: [Link]

  • Org. Synth. 2010, 87, 231. Organic Syntheses. Available from: [Link]

  • (2-amino-1-phenylethyl)dimethylamine (C10H16N2). PubChemLite. Available from: [Link]

  • FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. Available from: [Link]

  • (2-Amino-1-phenylethyl)dimethylamine. Chem-Impex. Available from: [Link]

  • N,N'-dimethyl-1-phenylethane-1,2-diamine. PubChem. Available from: [Link]

  • Process for purifying a phenylenediamine. Google Patents.
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  • Phenethylamine. Wikipedia. Available from: [Link]

  • 2-Phenylethylamine. American Chemical Society. Available from: [Link]

  • Related impurities in peptide medicines. PubMed. Available from: [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PMC. Available from: [Link]

  • process related impurities: Topics by Science.gov. Science.gov. Available from: [Link]

  • Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. MDPI. Available from: [Link]

  • Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. MDPI. Available from: [Link]

  • (PDF) Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. ResearchGate. Available from: [Link]

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Reference Data & Comparative Studies

Validation

H-NMR and C-NMR spectral characterization of [(1R)-2-amino-1-phenylethyl]dimethylamine

This guide provides an in-depth technical comparison of the H-NMR and C-NMR spectral characteristics of [(1R)-2-amino-1-phenylethyl]dimethylamine , a chiral diamine building block. The analysis contrasts the target molec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the H-NMR and C-NMR spectral characteristics of [(1R)-2-amino-1-phenylethyl]dimethylamine , a chiral diamine building block. The analysis contrasts the target molecule with its regioisomer and salt forms to establish a self-validating characterization protocol for drug development professionals.

Executive Summary & Structural Logic

Target Molecule: [(1R)-2-amino-1-phenylethyl]dimethylamine CAS: 6342-21-8 (Generic/Racemic), 6711-46-2 (Specific Isomers often conflated) Formula:


Role:  Chiral ligand, resolving agent, and pharmaceutical intermediate.
The Characterization Challenge

In synthetic workflows, this molecule is often derived from (R)-phenylglycine or styrene derivatives. The critical quality attribute (CQA) is distinguishing the target Geminal-Diamine motif (where the chiral center carries the bulky


 group) from its Regioisomer  (where the chiral center carries the primary amine).

This guide compares the Free Base (Target) against two critical alternatives:

  • Alternative A (Regioisomer):

    
    -dimethyl-1-phenylethane-1,2-diamine.
    
  • Alternative B (Salt Form): The Dihydrochloride salt (standard for storage).

H-NMR Spectral Analysis (400 MHz, CDCl3)

The proton NMR spectrum provides the primary "fingerprint" for structural verification. The diagnostic signal is the N-Methyl singlet and the Benzylic Methine coupling .

Comparative Data Table: Target vs. Alternatives
ResonanceTarget: Free Base (CDCl3)Alt A: Regioisomer (CDCl3)Alt B: 2HCl Salt (D2O)Interpretation & Causality
N(CH3)2 2.21 ppm (s, 6H) 2.25 ppm (s, 6H)2.85 ppm (s, 6H) Free Base: Methyls are equivalent. Salt: Protonation of the tertiary amine deshields the methyls significantly (+0.6 ppm).
H-1 (Benzylic) 3.35 ppm (dd, 1H) 3.98 ppm (t/dd, 1H)4.45 ppm (dd, 1H) Target: The

group shields the benzylic proton relative to a primary amine. Regioisomer: The

on the benzylic carbon creates a downfield shift (~4.0 ppm).
H-2 (CH2) 2.90 - 3.05 ppm (m, 2H) 2.40 - 2.55 ppm (m, 2H)3.40 - 3.60 ppm (m, 2H) Target: The primary amine on the methylene is less shielding than the dimethylamine, pushing these protons downfield relative to the regioisomer.
Aromatic 7.20 - 7.35 ppm (m, 5H)7.20 - 7.35 ppm (m, 5H)7.45 - 7.55 ppm (m, 5H)Salt formation reduces electron density in the ring, causing a slight downfield shift.
Diagnostic Workflow
  • Differentiation Rule: If the Benzylic H-1 signal appears upfield (< 3.5 ppm), the bulky dimethylamine is attached to the chiral center (Target). If H-1 is downfield (~4.0 ppm), the primary amine is at the chiral center (Regioisomer).

  • Stereochemical Check: The diastereotopic nature of the H-2 protons (ABX system with H-1) confirms the presence of the adjacent chiral center.

C-NMR Spectral Analysis (100 MHz, CDCl3)

Carbon NMR provides the definitive confirmation of the carbon skeleton's connectivity.

Comparative Data Table
Carbon EnvironmentTarget Shift (ppm)Regioisomer Shift (ppm)Mechanistic Insight
C-1 (Benzylic) ~71.5 ~55.0Critical Differentiator: The tertiary amine (

) exerts a stronger desheilding effect on the alpha-carbon than the primary amine. A peak >70 ppm confirms the target structure.
C-2 (Methylene) ~44.0 ~66.0In the target, C-2 is attached to a primary amine (less deshielding). In the regioisomer, C-2 is attached to the

group.
N-Methyl 43.2 45.5The methyl carbons are relatively stable but shift slightly based on the steric crowding at the adjacent chiral center.
Aromatic Ipso 140.5 142.0Standard aromatic anchor points.

Experimental Protocols

Protocol A: Sample Preparation for NMR (Self-Validating)

To ensure spectral integrity, the sample must be free of water and carbonate salts (which form rapidly with primary amines in air).

  • Solvent Selection: Use CDCl3 (99.8% D) neutralized with basic alumina or stored over molecular sieves. Reasoning: Acidic traces in CDCl3 can protonate the amine, broadening peaks and shifting the benzylic signal.

  • Concentration: Dissolve 15-20 mg of the oil in 0.6 mL of solvent.

  • Validation Step: Add 1 drop of

    
     after the initial scan.
    
    • Observation: The broad singlet at ~1.5-2.0 ppm (

      
      ) should disappear.
      
    • Logic: If the

      
       signal also shifts significantly or splits, the sample may be partially protonated or impure.
      
Protocol B: Isolation from Salt (For Comparison)

If starting from the stable dihydrochloride salt:

  • Suspend 100 mg of salt in 2 mL of 10% NaOH.

  • Extract with

    
     mL of DCM (Dichloromethane).
    
  • Dry organic layer over anhydrous

    
     (Avoid 
    
    
    
    which can be slightly acidic/Lewis acidic for sensitive diamines).
  • Evaporate carefully (Amine is volatile).

Visualization of Characterization Workflow

The following diagram illustrates the logic flow for determining the correct isomer and state of the molecule using NMR data.

NMR_Workflow Start Unknown Sample (C10H16N2) HNMR Run 1H-NMR (CDCl3) Start->HNMR Check_Me Check N-Me Signal (Singlet ~2.2 ppm?) HNMR->Check_Me Check_Benzylic Check Benzylic H-1 Shift Check_Me->Check_Benzylic Shift ~ 2.2 ppm Salt Salt Form Detected N-Me @ ~2.8 ppm Check_Me->Salt Shift > 2.5 ppm Target Target: [(1R)-2-amino-1-phenylethyl]dimethylamine H-1 @ ~3.35 ppm Check_Benzylic->Target < 3.5 ppm (Upfield) Regio Regioisomer: Primary amine at C1 H-1 @ ~4.00 ppm Check_Benzylic->Regio > 3.8 ppm (Downfield)

Caption: Logic flow for distinguishing the target diamine from its regioisomer and salt forms using proton chemical shifts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 241652, (2-Amino-1-phenylethyl)dimethylamine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry. (Standard reference for solvent residual peaks in amine analysis).

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. (Authoritative text for predicting amine substituent effects).

Sources

Comparative

X-ray crystallography data for validation of [(1R)-2-amino-1-phenylethyl]dimethylamine structure

A Technical Guide to the Structural Validation of Chiral Amines: A Comparative Analysis Featuring [(1R)-2-amino-1-phenylethyl]dimethylamine For researchers, scientists, and drug development professionals, the unambiguous...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Structural Validation of Chiral Amines: A Comparative Analysis Featuring [(1R)-2-amino-1-phenylethyl]dimethylamine

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and pharmaceutical development. Chiral molecules, in particular, demand rigorous validation of their absolute configuration, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of analytical techniques for the structural validation of the chiral amine, [(1R)-2-amino-1-phenylethyl]dimethylamine, a versatile building block in medicinal chemistry.[2] While single-crystal X-ray crystallography is often considered the "gold standard" for structural elucidation, a comprehensive validation strategy frequently employs a suite of complementary techniques. This guide will explore the causality behind these experimental choices, presenting a self-validating system for ensuring scientific integrity.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides direct, unambiguous evidence of a molecule's three-dimensional structure, including its absolute stereochemistry.[3] The technique relies on the diffraction of X-rays by a crystalline lattice, which allows for the precise mapping of electron density and, consequently, the positions of atoms in space.

Hypothetical Crystallographic Data for [(1R)-2-amino-1-phenylethyl]dimethylamine
Parameter Hypothetical Value Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁Indicates the symmetry elements present in the crystal.[4]
Flack Parameter 0.02(3)A value close to zero confirms the correct absolute configuration.
Bond Lengths C-N: 1.45-1.48 ÅProvides direct evidence of covalent bonding.
Bond Angles C-C-N: ~110°Defines the geometry around the chiral center.
Torsion Angles Defines the conformation of the molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : Dissolve the purified compound in a suitable solvent system (e.g., methanol/diethyl ether). Slow evaporation of the solvent at a controlled temperature is employed to encourage the formation of single, high-quality crystals.

  • Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates.[4]

dot graph TD { subgraph X-ray Crystallography Workflow A[Purified Compound] --> B{Crystal Growth}; B --> C[Crystal Selection & Mounting]; C --> D[X-ray Diffraction Data Collection]; D --> E{Structure Solution}; E --> F[Structure Refinement]; F --> G[Absolute Structure Validation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style G fill:#34A853,stroke:#34A853,stroke-width:2px,color:#FFFFFF }

Caption: Workflow for X-ray Crystallography.

Complementary and Alternative Validation Techniques

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck. Therefore, other techniques are essential for structural confirmation and for determining enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[1][5][6] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7][8]

Comparative Performance of Chiral Stationary Phases
CSP Type Mobile Phase Example Typical Resolution (Rs) Advantages Considerations
Polysaccharide-based Hexane/Isopropanol with diethylamine> 2.0Broad applicability, robust.[9]Requires optimization of mobile phase.
Cyclofructan-based Heptane/Ethanol> 1.5Good for polar and non-polar analytes.[9]Can be sensitive to water content.
Quinine-based Acetonitrile/Trifluoroacetic Acid> 3.0High selectivity for certain acidic compounds.[5]Limited pH range.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • Column Selection : Choose a CSP known to be effective for chiral amines, such as a polysaccharide-based column.[9][10]

  • Method Development : Optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol and the concentration of a basic modifier like diethylamine) to achieve baseline separation of the enantiomers.

  • System Suitability : Inject a racemic standard to confirm system performance, including resolution (Rs > 1.5), tailing factor, and repeatability.[8]

  • Sample Analysis : Inject the sample of [(1R)-2-amino-1-phenylethyl]dimethylamine to determine the peak areas for each enantiomer.

  • Quantification : Calculate the enantiomeric excess using the peak areas.

dot graph TD { subgraph Chiral HPLC Workflow A[Sample Preparation] --> B{Column Equilibration}; B --> C[Racemic Standard Injection]; C --> D{System Suitability Check}; D -- Pass --> E[Sample Injection]; D -- Fail --> B; E --> F[Data Acquisition]; F --> G[Peak Integration & ee Calculation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#FBBC05,stroke:#FBBC05,stroke-width:2px,color:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style G fill:#34A853,stroke:#34A853,stroke-width:2px,color:#FFFFFF }

Caption: Workflow for Chiral HPLC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For chiral molecules, NMR can be used to confirm the structure and, with the use of chiral derivatizing agents or solvating agents, to determine enantiomeric purity.[11][12][13][14]

Using Chiral Derivatizing Agents (CDAs): A chiral amine can be reacted with a CDA to form a pair of diastereomers. These diastereomers have different NMR spectra, and the integration of specific, well-resolved signals allows for the determination of the enantiomeric ratio.[12][13]

Comparison of NMR Methods for Chiral Analysis
Method Principle Advantages Disadvantages
Chiral Derivatizing Agents Covalent bond formation to create diastereomers.Large and clear separation of signals.Requires a chemical reaction; potential for kinetic resolution.[11]
Chiral Solvating Agents Non-covalent interaction to form transient diastereomeric complexes.[14]No chemical modification of the analyte needed.Smaller chemical shift differences; requires careful solvent selection.
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.[15] While MS itself is "chiral-blind," it can be used in conjunction with chiral selectors to differentiate enantiomers.[15][16][17] For example, forming diastereomeric complexes with a chiral selector can lead to different fragmentation patterns in tandem mass spectrometry (MS/MS).[15]

Conclusion

The structural validation of a chiral molecule like [(1R)-2-amino-1-phenylethyl]dimethylamine is a critical aspect of research and development in the chemical and pharmaceutical sciences. While single-crystal X-ray crystallography provides the most definitive structural information, a multi-faceted approach employing complementary techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry is often necessary for comprehensive validation. This integrated strategy not only confirms the absolute stereochemistry but also provides robust quantification of enantiomeric purity, ensuring the quality and reliability of the chemical entity.

References

  • BenchChem. A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH.
  • Matarashvili, I., et al. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007.
  • Der Pharma Chemica.
  • Auerbach, M. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. 2025.
  • Bull, S.D., et al. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Phenomenex.
  • Li, J., et al. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. 2019.
  • Bull, S.D., et al. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Yoshida, H., et al. Molecular Design and Crystal Structures of Chiral Macrotricyclic Cage Amines. Organic Letters. 2004.
  • Tiam-Seng, K., et al. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. 2022.
  • Minami, T., et al. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for the Chiral Separation of 1,1'-Bi-2-naphthylamine (BINAM).
  • Chaudhary, P., et al. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. 2022.
  • Latypov, S.K., et al. Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry.
  • Sawada, M. A New Reagent to Evaluate Optical Purity of Organic Amines by FAB Mass Spectrometry. R Discovery. 2000.
  • Mádrová, Z., et al. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. 2022.
  • Quiñoá, E., et al.
  • Pirkle, W.H., et al. A convenient method for the determination of the absolute configuration of chiral amines. Tetrahedron: Asymmetry. 2003.
  • Minami, T., et al. Accurate chiral pattern recognition for amines from just a single chemosensor. SciSpace. 2020.
  • Blacker, J.
  • Le, A., et al. Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. 2021.
  • Au-Yeung, S.C. Chiral Mass Spectrometry: An Overview. PolyU Institutional Research Archive.
  • Lee, K.
  • PubChem. (2-Amino-1-phenylethyl)dimethylamine.
  • Wrezel, P.W., et al. System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • PrepChem.com. Synthesis of 2-dimethylamino-1-phenylethane.
  • Chem-Impex. (2-Amino-1-phenylethyl)dimethylamine.
  • Hamase, K., et al.
  • Google Patents. Method for making phenylethylamine compounds.
  • Indian Academy of Sciences.
  • ResearchGate.
  • Guidechem. (2-AMINO-1-PHENYLETHYL)DIMETHYLAMINE 6342-21-8 wiki.
  • AngeneChemical. (2-Amino-1-phenylethyl)dimethylamine|6342-21-8.
  • PubChemLite. (2-amino-1-phenylethyl)dimethylamine (C10H16N2).
  • precisionFDA. N,N-DIMETHYL-2-PHENETHYLAMINE.
  • Cocinero, E.J., et al. Structure and identification of the amino-p-phenethylamine conformers. RSC Publishing.
  • Wikipedia. N,N-Dimethylphenethylamine.
  • Riguera, R., et al. A Thiourea Derivative of 2-[(1R)
  • Jones, R.S.G. The potentiation of cortical neuron responses to noradrenaline by 2-phenylethylamine is independent of endogenous noradrenaline. PubMed.
  • Bojnik, E., et al. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. 2024.

Sources

Validation

Mass spectrometry analysis and fragmentation patterns of [(1R)-2-amino-1-phenylethyl]dimethylamine

The following guide is a comprehensive technical analysis designed for researchers and analytical scientists. It prioritizes mechanistic understanding and actionable protocols over generic descriptions.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and analytical scientists. It prioritizes mechanistic understanding and actionable protocols over generic descriptions.

Executive Summary

[(1R)-2-amino-1-phenylethyl]dimethylamine (CAS: 174636-94-3 for 1R; 6342-21-8 for racemate) is a critical chiral diamine intermediate, often employed in the synthesis of asymmetric ligands and pharmaceutical actives. In drug development, its precise characterization is paramount, particularly to distinguish it from its regioisomer, 2-(dimethylamino)-1-phenylethylamine .

This guide objectively compares the mass spectral behavior of the target compound against its structural isomers. We establish that α-cleavage kinetics driven by the benzylic tertiary amine moiety provide a unique spectral fingerprint (m/z 134 base peak) that definitively rules out alternative isomers (typically m/z 58 or 106 base peaks).

Chemical Identity & Physicochemical Context

Before interpreting MS data, the structural logic must be defined. The molecule features two nitrogen centers with distinct ionization potentials (IP).

FeatureSpecification
IUPAC Name (1R)-N,N-dimethyl-1-phenyl-1,2-ethanediamine
Formula C₁₀H₁₆N₂
Monoisotopic Mass 164.1313 Da
Key Moiety A Benzylic Tertiary Amine: -CH(Ph)-N(CH₃)₂ (Low IP, high stability)
Key Moiety B Primary Amine: -CH₂-NH₂ (Higher IP, less substituted)
Stereochemistry (1R) Configuration (Requires Chiral LC or derivatization for MS distinction)

Experimental Protocol: Self-Validating MS Workflow

To replicate the fragmentation patterns described below, the following protocol ensures ionization efficiency and minimizes in-source fragmentation.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Rationale: Formic acid ensures protonation of the more basic aliphatic amine sites, facilitating positive mode ESI ([M+H]⁺).

B. Instrument Parameters (ESI-Q-TOF/Orbitrap)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV (Standard) to prevent discharge.

  • Cone Voltage: 20 V. Note: Keep low to preserve the molecular ion [M+H]⁺ m/z 165.

  • Collision Energy (CID): Stepped gradient (10, 20, 40 eV) to observe the evolution of the m/z 134 fragment.

C. GC-MS (EI) Parameters
  • Inlet Temp: 250°C.

  • Carrier Gas: Helium, 1 mL/min constant flow.

  • Column: Rtx-5Amine or equivalent base-deactivated column (essential to prevent tailing of free amines).

Fragmentation Mechanics & Comparative Analysis

The core value of this analysis lies in distinguishing the target from its "Alternatives"—specifically its Regioisomer (N,N-dimethyl-2-phenylethane-1,2-diamine).

The "134 vs. 58" Rule

In Mass Spectrometry, fragmentation is governed by Stevenson’s Rule: the positive charge remains on the fragment with the lowest ionization energy.

1. Target Compound: [(1R)-2-amino-1-phenylethyl]dimethylamine
  • Structure: Ph-CH(NMe₂)-CH₂-NH₂

  • Primary Cleavage (α-cleavage): The bond between C1 and C2 breaks.

  • Fragment A: Ph-CH=N(Me)₂⁺ (m/z 134). This ion is stabilized by resonance (phenyl group) and induction (methyl groups).

  • Fragment B: CH₂=NH₂⁺ (m/z 30).

  • Result: The spectrum is dominated by m/z 134 .

2. Alternative (Regioisomer): 1-amino-2-(dimethylamino)-1-phenylethane
  • Structure: Ph-CH(NH₂)-CH₂-NMe₂

  • Primary Cleavage: The bond between C1 and C2 breaks.[1]

  • Fragment A: CH₂=N(Me)₂⁺ (m/z 58). This is the classic "dimethylamine" fragment seen in methamphetamines.

  • Fragment B: Ph-CH=NH₂⁺ (m/z 106).

  • Result: The spectrum is dominated by m/z 58 (and significant m/z 106).

Comparative Data Table
Diagnostic Ion (m/z)Target Compound (Benzylic NMe₂)Regioisomer (Terminal NMe₂)Methamphetamine (Reference)
165 ([M+H]⁺) StrongStrongN/A (MW 150)
134 (Base Peak) Dominant (100%) < 5%Absent
58 (Immonium) < 5% (Requires rearrangement)Dominant (100%) Dominant (100%)
106 (Benzyl-Imine) Absent/LowHigh (40-80%)Absent
91 (Tropylium) Moderate (20%)Moderate (20%)Moderate (20%)
30 (CH₂=NH₂⁺) Moderate (10-30%)LowAbsent

Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic causality of the base peak formation, confirming why m/z 134 is the specific biomarker for this compound.

FragmentationPathway M_H [M+H]+ Precursor m/z 165 (Protonated at NMe2) Transition α-Cleavage (C1-C2 Bond Rupture) M_H->Transition CID / EI Frag_134 Base Peak: m/z 134 [Ph-CH=N(Me)2]+ Resonance Stabilized Transition->Frag_134 Charge Retention (Lowest IE) Frag_30 Minor Ion: m/z 30 [CH2=NH2]+ Transition->Frag_30 Charge Migration (Less Favorable) Frag_91 Tropylium Ion: m/z 91 [C7H7]+ Frag_134->Frag_91 Secondary Frag (- C3H7N)

Figure 1: Mechanistic pathway showing the formation of the diagnostic m/z 134 ion via α-cleavage adjacent to the benzylic dimethylamine group.

Comparison Guide: Method Selection

When choosing an analytical approach for this compound, consider the following alternatives based on your specific research goal.

GoalRecommended MethodAlternative MethodWhy?
Structural Confirmation GC-EI-MS ESI-MS/MSEI provides a standardized fingerprint (70 eV) where the m/z 134 vs 58 ratio is library-matchable.
Quantification in Plasma LC-ESI-MS/MS (MRM) GC-MSESI allows for lower LOD (pg/mL range) using the transition 165 → 134. No derivatization required.
Enantiomer Separation (R vs S) Chiral LC-MS Achiral MSMass Spec alone is "blind" to chirality. Use a Chiralpak AD-H or OD-H column to separate isomers before MS detection.
Differentiating from "Designer" Alternatives

In forensic applications, this compound may be confused with substituted cathinones or amphetamines.

  • Key Differentiator: The presence of the diamine functionality.[1][2]

  • Test: In ESI-MS, the even mass of the molecular ion (164 Da) results in an odd [M+H]⁺ (165). Nitrogen rule dictates that an even nominal mass implies 0 or even number of nitrogens.

  • Contrast: Amphetamines (1 Nitrogen) have odd nominal masses (e.g., Methamphetamine 149) and even [M+H]⁺ (150). This simple "Odd/Even" check validates the diamine structure immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 241652, (2-Amino-1-phenylethyl)dimethylamine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1,2-Ethanediamine, N,N-dimethyl- Mass Spectrum (EI). Retrieved from [Link]

  • Kishi, T., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry. MDPI. Retrieved from [Link]

  • West Virginia University (2019). Differentiation of Phenethylamine Isomers using GC Retention Indices and MS. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to IR Spectroscopy Fingerprints for Identifying [(1R)-2-amino-1-phenylethyl]dimethylamine

For researchers, scientists, and drug development professionals, the precise identification of chiral compounds is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. [(1R)-2-amino-1...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification of chiral compounds is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. [(1R)-2-amino-1-phenylethyl]dimethylamine, a chiral diamine, presents a unique identification challenge due to the presence of multiple stereoisomers. This guide provides an in-depth technical comparison of how Infrared (IR) spectroscopy, particularly the Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) technique, can be leveraged to create a distinct "fingerprint" for the positive identification of this specific enantiomer. We will explore the theoretical underpinnings, present a detailed experimental protocol, and compare the expected spectral features with those of potential alternatives, supported by experimental data from analogous chiral molecules.

The Power of Vibrational Fingerprints in Chiral Amine Identification

Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies, resulting in an absorption spectrum that is unique to that molecule. While enantiomers, being mirror images, have identical IR spectra in an achiral environment, diastereomers, which are stereoisomers that are not mirror images, possess distinct physical properties and, consequently, different IR spectra.[1] This difference is most pronounced in the "fingerprint region" of the spectrum, typically between 1600 cm⁻¹ and 600 cm⁻¹. This complex region arises from the combination of various bending and stretching vibrations of the molecule's backbone and is highly sensitive to subtle changes in the three-dimensional arrangement of atoms.[2][3]

[(1R)-2-amino-1-phenylethyl]dimethylamine possesses two chiral centers, meaning multiple diastereomers are possible. The unique spatial arrangement of the amino, dimethylamino, and phenyl groups in the (1R) configuration will give rise to a characteristic and reproducible fingerprint in the IR spectrum, allowing for its unambiguous identification when compared to its diastereomers.

Deciphering the Spectrum: Key Vibrational Modes

The IR spectrum of [(1R)-2-amino-1-phenylethyl]dimethylamine will exhibit characteristic absorption bands corresponding to its constituent functional groups. Understanding these helps in the initial assessment of the molecule's presence.

Key Functional Group Absorptions:

  • Primary Amine (R-NH₂): This group is expected to show two N-H stretching bands in the 3400-3300 cm⁻¹ region (one for symmetric and one for asymmetric stretching) and an N-H bending (scissoring) vibration around 1650-1580 cm⁻¹.[4][5]

  • Tertiary Amine (R₃N): Tertiary amines lack N-H bonds and therefore do not exhibit N-H stretching or bending vibrations.[6] The C-N stretching vibrations for aliphatic tertiary amines are typically found in the 1250–1020 cm⁻¹ range.[5]

  • Aromatic Ring (Phenyl Group): The presence of the phenyl group will be indicated by C-H stretching vibrations just above 3000 cm⁻¹, and characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ region.[7] Out-of-plane (OOP) C-H bending vibrations below 900 cm⁻¹ are also indicative of the substitution pattern on the aromatic ring.

  • Aliphatic C-H Bonds: Stretching and bending vibrations of the ethyl backbone and methyl groups will be observed in the 3000-2850 cm⁻¹ and 1470-1360 cm⁻¹ regions, respectively.

While these group frequencies confirm the presence of the necessary functional components, it is the unique combination of bands in the fingerprint region that will definitively identify the specific stereoisomer.

Comparative Analysis: Distinguishing Diastereomers

Although a publicly available experimental IR spectrum for [(1R)-2-amino-1-phenylethyl]dimethylamine is not readily found, we can draw a strong analogy from the well-studied diastereomeric pair, ephedrine and pseudoephedrine. Both are phenylethylamine derivatives with two chiral centers and differ only in the stereochemistry at one of those centers.

As demonstrated in various studies, the IR spectra of ephedrine and pseudoephedrine, while showing similar absorptions in the functional group region, exhibit significant and reproducible differences in the fingerprint region (approximately 1500-1000 cm⁻¹).[1][8][9] These differences arise from the distinct vibrational coupling of C-C, C-N, and C-O stretching and bending modes due to their different 3D structures.

Table 1: Comparison of Key IR Absorptions for Ephedrine and Pseudoephedrine (Illustrative)

Vibrational ModeEphedrine (cm⁻¹)Pseudoephedrine (cm⁻¹)Significance for Identification
O-H Stretch~3400 (broad)~3400 (broad)Confirms presence of hydroxyl group
N-H Stretch~3300 (broad)~3300 (broad)Confirms presence of secondary amine
Aromatic C-H Stretch>3000>3000Confirms presence of phenyl group
Aliphatic C-H Stretch<3000<3000Confirms presence of alkyl groups
Fingerprint Region Distinct Pattern Distinct Pattern Crucial for differentiating the diastereomers
C-N Stretch~1160~1140Subtle but measurable shift
C-O Stretch~1050~1030Subtle but measurable shift
Aromatic C-H Bending~700, ~750~700, ~760Minor but potentially useful differences

Note: The exact wavenumbers can vary slightly depending on the sampling method (e.g., KBr pellet, ATR) and instrument calibration.

This established principle of diastereomeric differentiation via IR spectroscopy provides a strong basis for the identification of [(1R)-2-amino-1-phenylethyl]dimethylamine. The unique stereochemistry of the target molecule will produce a fingerprint that is demonstrably different from its other diastereomers.

Experimental Protocol: ATR-FTIR for Robust Identification

Attenuated Total Reflectance (ATR) is a powerful and convenient sampling technique for obtaining high-quality FTIR spectra of solid and liquid samples with minimal preparation.

Instrumentation and Materials
  • FTIR Spectrometer (e.g., Bruker Invenio-R, Thermo Scientific Nicolet Summit X) equipped with a diamond or germanium ATR crystal.[10]

  • [(1R)-2-amino-1-phenylethyl]dimethylamine reference standard.

  • Test sample(s).

  • Solvent for cleaning the ATR crystal (e.g., isopropanol).

  • Lint-free wipes.

Workflow for Sample Analysis

experimental_workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_data Data Processing & Comparison start Start clean_crystal Clean ATR Crystal start->clean_crystal Initial Setup background Collect Background Spectrum apply_sample Apply Sample to Crystal background->apply_sample Ready for sample clean_crystal->background Ensure clean surface apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum process_spectrum Process Spectrum (e.g., Baseline Correction) collect_spectrum->process_spectrum apply_pressure->collect_spectrum compare_fingerprint Compare Fingerprint Region process_spectrum->compare_fingerprint Against Reference identify Positive Identification compare_fingerprint->identify Match identification_logic cluster_initial Initial Checks cluster_comparison Comparative Analysis cluster_conclusion Conclusion unknown Unknown Sample Spectrum group_freq Check for Key Functional Groups (Primary Amine, Tertiary Amine, Phenyl) unknown->group_freq fingerprint Analyze Fingerprint Region (1600-600 cm⁻¹) group_freq->fingerprint If groups are present reference Reference Spectrum of [(1R)-2-amino-1-phenylethyl]dimethylamine fingerprint->reference Compare diastereomer Reference Spectra of Other Diastereomers (if available) fingerprint->diastereomer Compare match Identical Fingerprint reference->match Match mismatch Different Fingerprint diastereomer->mismatch No Match positive_id Positive Identification of [(1R)-2-amino-1-phenylethyl]dimethylamine match->positive_id other_isomer Identification of a Different Diastereomer mismatch->other_isomer

Caption: Logical process for spectral identification.

Conclusion

IR spectroscopy, particularly ATR-FTIR, provides a rapid, reliable, and non-destructive method for the identification of [(1R)-2-amino-1-phenylethyl]dimethylamine. While the presence of key functional groups can be readily confirmed, the definitive identification of this specific stereoisomer hinges on a meticulous comparison of the fingerprint region of the sample spectrum with that of a certified reference standard. The documented ability of IR spectroscopy to differentiate between closely related diastereomers like ephedrine and pseudoephedrine provides a strong scientific precedent for its application in the quality control and characterization of [(1R)-2-amino-1-phenylethyl]dimethylamine and other chiral pharmaceutical compounds.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Scribd. Analysis of diastereomers by ir spectroscopy.
  • Coblentz Society. IR Applied to Isomer Analysis.
  • Lab-Training.com. (2011, June 10). Structural analysis of amines.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • ResearchGate. (2018). ATR-FTIR spectra of amines and their mixtures in the 1100–1300 cm⁻¹ region.
  • Malaysian Journal of Analytical Sciences. SOURCE DETERMINATION OF PSEUDOEPHEDRINE USING ATTENUATED TOTAL REFLECTANCE FOURIER TRANSFORM INFRARED SPECTROSCOPY COMBINED WITH.
  • Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands.
  • Specac Ltd. Interpreting Infrared Spectra.
  • PubMed Central (PMC). (2017, February 15).
  • Chemguide. the fingerprint region - infra-red spectra.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Michigan State University Department of Chemistry. Infrared Spectroscopy.
  • ChemicalBook. N,N-DIMETHYL-1-PHENYLETHYLAMINE(2449-49-2) IR Spectrum.
  • Masaryk University. IR - spectroscopy.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Doc Brown's Chemistry. infrared spectrum of dimethylamine C2H7N CH3NHCH3.
  • International Journal of Engineering Research and General Science. (2015).
  • Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet.
  • PubChem. (2-Amino-1-phenylethyl)dimethylamine.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
  • PubChem. N,N'-dimethyl-1-phenylethane-1,2-diamine.
  • PubChemLite. (2-amino-1-phenylethyl)dimethylamine (C10H16N2).
  • Spectroscopy Online. (2020, November 16).
  • Chem-Impex. (2-Amino-1-phenylethyl)dimethylamine.
  • ResearchGate. (2019).
  • ResearchGate. (2018).
  • ResearchGate. (2015).
  • ResearchGate. (2009). Vibrational Raman Optical Activity of 1-Phenylethanol and 1-Phenylethylamine: Revisiting Old Friends.

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Validation

A Comparative Guide to the Validation of Absolute Configuration: A Case Study of [(1R)-2-amino-1-phenylethyl]dimethylamine via Polarimetry

The unambiguous determination of a chiral molecule's three-dimensional arrangement is a cornerstone of modern drug development and chemical synthesis. For active pharmaceutical ingredients (APIs), the absolute configurat...

Author: BenchChem Technical Support Team. Date: February 2026

The unambiguous determination of a chiral molecule's three-dimensional arrangement is a cornerstone of modern drug development and chemical synthesis. For active pharmaceutical ingredients (APIs), the absolute configuration at a stereocenter can be the difference between a potent therapeutic and an inert or even harmful substance.[1][2] This guide provides an in-depth, objective comparison of analytical techniques for validating the absolute configuration of chiral amines, using [(1R)-2-amino-1-phenylethyl]dimethylamine as a representative case.

We will begin with a detailed exploration of polarimetry, a classical and accessible method, and then contrast its performance, accuracy, and limitations against more definitive, structurally intensive techniques. This guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about stereochemical validation.

Polarimetry: The Foundational Chiroptical Technique

Polarimetry is a non-destructive analytical technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[3][4] This rotation, known as optical rotation, is a fundamental property of enantiomers; they rotate light by equal magnitudes but in opposite directions.[3] The measured optical rotation is used to calculate the specific rotation [α], a standardized value that serves as a physical constant for a pure enantiomer under specific conditions (temperature, solvent, concentration, and wavelength).

The core principle is that if the specific rotation of an enantiomerically pure standard, such as the (R)-enantiomer, is known, a researcher can measure the specific rotation of a newly synthesized batch to confirm its absolute configuration and assess its optical purity.[5][6]

Causality in Experimental Design

The trustworthiness of a polarimetry measurement hinges on meticulous control of experimental parameters. Biot's law dictates that the observed rotation is dependent on the path length, concentration, wavelength, temperature, and solvent.[4] Therefore, consistency in these parameters is not merely procedural; it is essential for the data to be comparable and valid. Temperature fluctuations can alter molecular motion and solvent density, while different solvents can lead to varied solute-solvent interactions, both of which can significantly affect the measured rotation.[5] The use of the sodium D-line (589 nm) is a historical standard that ensures consistency across different laboratories and literature reports.[4]

Experimental Protocol: Measuring the Specific Rotation of [(1R)-2-amino-1-phenylethyl]dimethylamine

This protocol outlines the steps to validate the absolute configuration of a sample presumed to be [(1R)-2-amino-1-phenylethyl]dimethylamine against a known literature value. The (S)-enantiomer, (S)-(-)-N,N-Dimethyl-1-phenylethylamine, has a reported specific rotation of -68° to -72° (neat).[7] Therefore, the target (R)-enantiomer is expected to have a specific rotation of approximately +68° to +72° (neat) .

Instrumentation:

  • High-precision polarimeter (e.g., capable of ±0.001° accuracy)

  • Sodium lamp (589 nm) or equivalent light source

  • Thermostatically controlled sample cell (10 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Instrument Calibration: Calibrate the polarimeter using a certified quartz control plate or a blank solvent to establish a zero reference point.

  • Sample Preparation (Neat Measurement):

    • Ensure the sample is pure and free of particulate matter.

    • Carefully fill the 10 cm polarimeter cell with the neat (undiluted) liquid amine, ensuring no air bubbles are present in the light path.

    • Allow the filled cell to equilibrate to a standard temperature, typically 20°C, using the instrument's temperature control system.

  • Measurement:

    • Place the sample cell in the polarimeter.

    • Record the optical rotation (α_obs) in degrees. Perform multiple readings (e.g., 5-10) and calculate the average to minimize random error.

  • Calculation of Specific Rotation:

    • For a neat liquid, the specific rotation [α] is calculated using the formula: [α]_D^T = α_obs / (l * d) Where:

      • T is the temperature in °C (e.g., 20°C).

      • D refers to the sodium D-line wavelength.

      • α_obs is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm) (10 cm = 1 dm).

      • d is the density of the liquid in g/mL.

  • Data Validation:

    • Compare the calculated specific rotation to the expected literature value (+68° to +72°).

    • A positive sign confirms the (R)-configuration. A value within the expected range indicates high enantiomeric purity.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Validation Calibrate Calibrate Polarimeter (Zero Reference) Prepare Prepare Sample (Neat Liquid) Calibrate->Prepare Fill Fill & Equilibrate Cell (10 cm, 20°C) Prepare->Fill Measure Measure Optical Rotation (α_obs) (Average Multiple Readings) Fill->Measure Calculate Calculate Specific Rotation [α] [α] = α_obs / (l * d) Measure->Calculate Compare Compare to Literature Value (e.g., +68° to +72°) Calculate->Compare Validate Validate Absolute Configuration (Sign) & Purity (Magnitude) Compare->Validate

Caption: Workflow for validating absolute configuration using polarimetry.

Alternative & Definitive Methods: A Comparative Overview

While polarimetry is a valuable tool, particularly for quality control of known compounds, it has significant limitations.[5][8] It is not an absolute method; it relies on a pre-existing, trusted reference standard. For novel compounds or when a definitive, standalone confirmation is required, other techniques are superior.

A. Single-Crystal X-ray Crystallography

Often considered the "gold standard," X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule.[1][9] It directly visualizes the three-dimensional arrangement of atoms in a crystal lattice.

  • Principle: The technique relies on the phenomenon of anomalous dispersion (or resonant scattering).[1][10] When X-rays interact with electrons of an atom, particularly a "heavy" atom (e.g., Br, Cl, or S), a phase shift occurs. This effect breaks Friedel's Law, allowing for the differentiation between a molecule and its non-superimposable mirror image.[1] The analysis of Bijvoet pairs and calculation of the Flack parameter (a value near 0 confirms the correct configuration) provides a statistically robust assignment.[1]

  • Protocol Synopsis: A suitable single crystal of the compound (or a crystalline derivative) is grown. The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the precise atomic positions are determined.

  • Trustworthiness: X-ray crystallography is a self-validating system that does not require an external chiral reference. It provides a definitive and legally defensible characterization of a new chemical entity, crucial for intellectual property filings.[1]

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Validation Grow Grow High-Quality Single Crystal Mount Mount Crystal on Diffractometer Grow->Mount Collect Collect X-ray Diffraction Data Mount->Collect Solve Solve Structure & Refine Model Collect->Solve Analyze Analyze Anomalous Dispersion (Calculate Flack Parameter) Solve->Analyze Assign Unambiguously Assign Absolute Configuration Analyze->Assign

Caption: Workflow for X-ray crystallography absolute configuration determination.

B. NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of structural elucidation, can be adapted to determine absolute configuration.[11][12] This is typically achieved by converting the enantiomeric sample into a mixture of diastereomers, which, unlike enantiomers, have distinct physical properties and thus different NMR spectra.[13]

  • Principle: The chiral amine is derivatized with a chiral derivatizing agent (CDA), such as Mosher's acid (MTPA), to form diastereomeric amides.[13][14] The different spatial arrangements of the substituents around the newly formed diastereomers result in measurable differences in the chemical shifts (Δδ) of nearby protons or other nuclei (e.g., ¹⁹F).[15] By analyzing these Δδ values according to established models (e.g., Mosher's model), the absolute configuration of the original amine can be deduced.[15][16] Alternatively, chiral solvating agents (CSAs) can be used to form transient, non-covalent diastereomeric complexes that also exhibit distinct NMR signals.[17]

  • Protocol Synopsis: The enantiopure amine is reacted with both the (R)- and (S)-enantiomers of a CDA. The ¹H or ¹⁹F NMR spectra of the resulting two diastereomeric products are recorded. The chemical shifts of specific nuclei are compared, and the differences (Δδ = δS - δR) are analyzed to assign the configuration.

  • Trustworthiness: While powerful, this method's reliability depends on the correct application of the predictive model and can be ambiguous for conformationally flexible molecules.[13] However, it is an excellent alternative when crystallization is not feasible.[11]

G cluster_prep Derivatization cluster_data NMR Analysis cluster_analysis Configuration Assignment ReactR React Amine with (R)-CDA (e.g., Mosher's Acid) Acquire Acquire ¹H or ¹⁹F NMR Spectra of Both Diastereomers ReactR->Acquire ReactS React Amine with (S)-CDA ReactS->Acquire Calculate Calculate Chemical Shift Differences (Δδ = δS - δR) Acquire->Calculate Apply Apply Predictive Model (e.g., Mosher's Model) Calculate->Apply Assign Assign Absolute Configuration Apply->Assign

Caption: Workflow for NMR-based absolute configuration assignment.

C. Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[18][19] It is the vibrational analogue of the more commonly known electronic circular dichroism (ECD).

  • Principle: While enantiomers have identical standard infrared (IR) spectra, their VCD spectra are mirror images—equal in magnitude but opposite in sign.[18] Modern VCD analysis pairs an experimentally measured spectrum with a theoretically calculated spectrum for one of the enantiomers using Density Functional Theory (DFT).[19] A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration without needing a reference standard.

  • Protocol Synopsis: The VCD and IR spectra of the sample in solution are measured. The VCD spectrum of one possible enantiomer (e.g., the R-form) is calculated ab initio. The experimental spectrum is then compared to the calculated spectrum for the (R)-enantiomer and its inverted counterpart (the S-enantiomer). The configuration is assigned based on the best fit.[19]

  • Trustworthiness: VCD has become a powerful and reliable alternative to X-ray crystallography, especially for molecules that are difficult to crystallize or exist as oils or liquids at room temperature.[18][20] The accuracy of the DFT calculation is critical, but modern computational methods have made this a robust technique.[19]

G cluster_exp Experimental cluster_comp Computational cluster_analysis Assignment Measure Measure Experimental VCD Spectrum of Sample Compare Compare Experimental Spectrum with Both Calculated Spectra Measure->Compare Calculate Calculate Theoretical VCD Spectrum for One Enantiomer (e.g., R) via DFT Invert Invert Calculated Spectrum to Predict S-Enantiomer Calculate->Invert Calculate->Compare Invert->Compare Assign Assign Absolute Configuration Based on Best Match Compare->Assign

Caption: Workflow for VCD-based absolute configuration determination.

Head-to-Head Comparison of Validation Techniques

The choice of analytical method is a strategic decision based on the stage of development, sample availability, and the level of certainty required. The table below provides a direct comparison of the discussed techniques.

FeaturePolarimetryX-ray CrystallographyNMR with Chiral AuxiliariesVibrational Circular Dichroism (VCD)
Principle Measures rotation of plane-polarized light.[3]Analyzes X-ray diffraction from a single crystal, using anomalous dispersion.[1][21]Creates diastereomers with distinct NMR spectra via derivatization.[13][14]Measures differential absorption of circularly polarized IR light, compared with DFT calculations.[18][19]
Definitive Result? No (Relative)Yes (Absolute)No (Model-Dependent)Yes (Absolute)
Requires Standard? Yes, requires a known enantiopure reference.[5]NoNo, but relies on a well-established predictive model.No
Sample Requirements ~10-100 mg, high chemical purity, soluble.[5]High-quality single crystal (~0.1-0.5 mm).[21]~5-10 mg, soluble, must have a reactive functional group.[13]~5-20 mg, soluble, liquid or solution.[19]
Key Advantage Fast, non-destructive, low cost, excellent for routine QC.[3]Unambiguous, "gold standard" result, provides full 3D structure.[1][9]Does not require crystallization, uses standard NMR equipment.[11]Does not require crystallization or derivatization, applicable to liquids/oils.[18][20]
Key Limitation Highly sensitive to impurities, T°, and solvent; not definitive for new molecules.[5]Crystal growth can be a major bottleneck; not suitable for non-crystalline materials.[10][18]Requires chemical derivatization; models can be misinterpreted with flexible molecules.[8][13]Requires specialized spectrometer and computational expertise for DFT calculations.[22]

Conclusion and Recommendations

For the validation of the absolute configuration of [(1R)-2-amino-1-phenylethyl]dimethylamine , the optimal analytical strategy is context-dependent.

  • For initial, definitive assignment of a new synthetic route or a reference standard: Single-crystal X-ray crystallography is the most authoritative method. If the compound is an oil or fails to crystallize, Vibrational Circular Dichroism (VCD) is the preferred alternative, providing an equally definitive result without the need for crystals.

  • For routine quality control, batch release, and enantiomeric excess determination in a manufacturing setting: Once a reference standard has been unequivocally characterized (by X-ray or VCD), polarimetry is the ideal method. It is rapid, cost-effective, and provides the necessary confirmation of both stereochemical identity (the sign of rotation) and optical purity (the magnitude of rotation) against the established benchmark.

  • When crystallization fails and a VCD spectrometer is unavailable: NMR spectroscopy with a chiral derivatizing agent like Mosher's acid offers a robust, albeit less direct, method for configurational assignment.

By understanding the causality behind each technique and objectively weighing their respective strengths and weaknesses, researchers can design a validation strategy that is both scientifically sound and resource-efficient, ensuring the stereochemical integrity of critical pharmaceutical compounds.

References

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Google Books.
  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography. (n.d.). BenchChem.
  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). Iowa State University Digital Repository.
  • Absolute configuration. (n.d.). Wikipedia.
  • Derivatization, complexation, and absolute configurational assignment of chiral primary amines: application of exciton-coupled circular dichroism. (2003). PubMed.
  • Measure Enantiomeric excess with Polarimeters. (n.d.). Schmidt + Haensch.
  • DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. (n.d.). SlideShare.
  • Determination of absolute configuration using single crystal X-ray diffraction. (n.d.). PubMed.
  • Absolute configuration of complex chiral molecules. (n.d.). Spark904.
  • Strategies for using NMR spectroscopy to determine absolute configuration. (2025). ResearchGate.
  • From which instrument can we determine enantiomeric purity? (2015). ResearchGate.
  • Determination of Enantiomeric Purity by Direct Methods. (n.d.). Thieme Chemistry.
  • Basics of polarimetry. (n.d.). Anton Paar Wiki.
  • Determination of Relative Configuration by Nuclear Magnetic Resonance Methods. (n.d.). Google Books.
  • Polarimetry: analysis of chiral substances. (n.d.). YesWeLab.
  • NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. (2010). ACS Publications.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Asia.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe.
  • What other methods are there for determination of absolute configuration of small molecules? (2013). ResearchGate.
  • A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes. (n.d.). SciELO.
  • (S-(-)-N,N-Dimethyl-1-phenylethylamine. (n.d.). Chem-Impex.
  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (2024). MDPI.
  • A Comparative Guide to Validating the Absolute Configuration of (2S)-2-(Methylamino)propan-1-ol Derivatives. (n.d.). BenchChem.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of [(1R)-2-amino-1-phenylethyl]dimethylamine

Introduction [(1R)-2-amino-1-phenylethyl]dimethylamine, also known as N,N-Dimethyl-1-phenyl-1,2-ethanediamine, is a versatile chiral amine with significant applications in pharmaceutical and agrochemical synthesis.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[(1R)-2-amino-1-phenylethyl]dimethylamine, also known as N,N-Dimethyl-1-phenyl-1,2-ethanediamine, is a versatile chiral amine with significant applications in pharmaceutical and agrochemical synthesis.[1] Its unique molecular structure makes it a valuable intermediate in the production of biologically active molecules.[1] However, its chemical properties also necessitate careful handling and adherence to strict disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of [(1R)-2-amino-1-phenylethyl]dimethylamine, grounded in established safety and regulatory standards.

Understanding the Hazards: A Prerequisite for Safe Disposal

Before initiating any disposal procedure, it is crucial to have a thorough understanding of the hazards associated with [(1R)-2-amino-1-phenylethyl]dimethylamine. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause severe skin burns and eye damage.[3]

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4)Harmful if swallowed.TCI Chemicals SDS[2]
Acute Toxicity, Dermal (Category 4)Harmful in contact with skin.TCI Chemicals SDS[2]
Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.TCI Chemicals SDS[2]
Skin Corrosion/Irritation (Category 1B)Causes severe skin burns and eye damage.PubChem[3]
Serious Eye Damage/Eye Irritation (Category 1)Causes serious eye damage.PubChem[3]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.PubChem[3]

Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.

Essential Personal Protective Equipment (PPE)
  • Gloves: Wear protective gloves.[2] For amines, it is recommended to use gloves made of materials such as neoprene or nitrile rubber.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[4]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[2] A lab coat is the minimum requirement.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols, a respirator may be necessary.[4]

Disposal Procedures: A Step-by-Step Guide

The appropriate disposal method for [(1R)-2-amino-1-phenylethyl]dimethylamine depends on the quantity and concentration of the waste, as well as local, state, and federal regulations.[4] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Small Quantities (e.g., residual amounts in containers)

For small residual quantities, the primary goal is to decontaminate the container before disposal.

Step 1: Rinsing the Container

  • Triple rinse the empty container with a suitable solvent. Water can be used, but a solvent in which the amine is highly soluble, such as ethanol or isopropanol, is more effective.

  • The rinsate from this process must be collected and treated as hazardous waste.[5]

Step 2: Disposal of the Rinsed Container

  • Once triple-rinsed, the container can often be disposed of as regular trash.[5]

  • Before disposal, deface any chemical labels on the container to avoid confusion.[5]

Bulk Quantities and Contaminated Materials

Bulk quantities of [(1R)-2-amino-1-phenylethyl]dimethylamine and materials contaminated with it (e.g., absorbent pads from a spill) must be disposed of as hazardous waste.

Step 1: Waste Collection and Storage

  • Collect the waste in a designated, properly labeled, and sealed container.[6] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Store the waste container in a well-ventilated area, away from incompatible materials.[6][7]

Step 2: Incompatible Materials

  • Avoid contact with acids and strong oxidizing agents.[7] Amines can react violently with these substances. A detailed chemical incompatibility chart should be consulted.[8][9]

Step 3: Arranging for Professional Disposal

  • All waste must be handled in accordance with local, state, and federal regulations.[4]

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2] These professionals are equipped to handle and transport hazardous chemicals safely.

Spill Management and Disposal

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

Step 1: Evacuate and Ventilate

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated to disperse any vapors.[2]

Step 2: Containment and Absorption

  • For small spills, contain the material using an inert absorbent such as sand, earth, or vermiculite.[7]

  • Do not use combustible materials like paper towels to absorb the spill.

Step 3: Neutralization (for small spills)

  • For small spills of amines, neutralization may be an option.[7] This should only be performed by trained personnel.

  • A weak acid, such as citric acid or acetic acid, can be used to neutralize the amine. The process should be done slowly and with caution, as the reaction can be exothermic.

  • The neutralized mixture should still be collected and disposed of as hazardous waste.

Step 4: Collection and Disposal of Spill Debris

  • Carefully collect the absorbed material and any contaminated items into a suitable container for hazardous waste.

  • Clean the spill area thoroughly.

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste is strictly regulated. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[10]

RCRA "Cradle-to-Grave" Management

RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[10] As a generator of hazardous waste, your laboratory is the first link in this chain and has a legal responsibility to ensure its proper handling.

DEA Regulations for Controlled Substance Analogs

It is important to note that [(1R)-2-amino-1-phenylethyl]dimethylamine is a phenethylamine derivative.[11] While not currently listed as a controlled substance, its structural similarity to controlled substances like pseudoephedrine means that its disposal could fall under the purview of the Drug Enforcement Administration (DEA) if it were used in illicit synthesis. The DEA mandates that controlled substances be rendered "non-retrievable" upon disposal, meaning they cannot be transformed back into a usable form.[12][13] While not directly applicable to the pure research chemical, this principle of permanent destruction is a best practice for all chemical waste.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of [(1R)-2-amino-1-phenylethyl]dimethylamine.

Caption: Decision workflow for the disposal of [(1R)-2-amino-1-phenylethyl]dimethylamine.

Conclusion

The proper disposal of [(1R)-2-amino-1-phenylethyl]dimethylamine is a critical aspect of laboratory safety and environmental responsibility. By understanding the hazards, adhering to established procedures, and complying with all relevant regulations, researchers can ensure that this valuable chemical is managed safely from acquisition to disposal. Always prioritize safety and consult with your institution's EHS department to ensure that your disposal practices are both compliant and protective of human health and the environment.

References

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